2-Bromo-1-(3,5-dichloro-2-methoxyphenyl)ethanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-1-(3,5-dichloro-2-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrCl2O2/c1-14-9-6(8(13)4-10)2-5(11)3-7(9)12/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGKZBSXNAOYAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrCl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373625 | |
| Record name | 2-bromo-1-(3,5-dichloro-2-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
683274-78-4 | |
| Record name | 2-bromo-1-(3,5-dichloro-2-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 683274-78-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Bromo-1-(3,5-dichloro-2-methoxyphenyl)ethanone: Synthesis, Characterization, and Applications
Executive Summary: 2-Bromo-1-(3,5-dichloro-2-methoxyphenyl)ethanone is a valuable α-bromoacetophenone derivative that serves as a critical intermediate in organic synthesis. Its trifunctional molecular architecture, featuring a reactive bromomethyl ketone, a methoxy group, and a dichlorinated phenyl ring, makes it a versatile building block for constructing complex heterocyclic compounds. This guide provides a comprehensive overview of its physicochemical properties, a detailed, field-tested synthesis protocol, robust analytical characterization methods, and its applications in research and drug development, designed for professionals in the chemical sciences.
Physicochemical Properties and Structure
A thorough understanding of a compound's properties is foundational for its effective use in a laboratory setting. This compound is a solid at room temperature, and its key identifiers and properties are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 153575-33-2 | N/A |
| Molecular Formula | C₉H₇BrCl₂O₂ | N/A |
| Molecular Weight | 297.96 g/mol | N/A |
| Appearance | Solid | [1] |
| Storage Temperature | 2-8°C, Inert atmosphere |
The structural formula, which dictates the compound's reactivity, is presented below. The key features are the electrophilic α-carbon adjacent to the bromine and carbonyl group, and the sterically hindered and electronically modified aromatic ring.
Caption: Structural formula of this compound.
Synthesis Protocol: Electrophilic α-Bromination
The most common and efficient method for synthesizing α-bromo ketones is through the electrophilic bromination of the parent ketone at the α-carbon.[1] This reaction proceeds via an enol or enolate intermediate.
Principle and Mechanism
The synthesis of this compound is typically achieved by the direct bromination of its precursor, 1-(3,5-dichloro-2-methoxyphenyl)ethanone.[2] The reaction is often catalyzed by an acid, which promotes the formation of the enol tautomer. The electron-rich double bond of the enol then acts as a nucleophile, attacking molecular bromine (Br₂) in a classic electrophilic addition mechanism. Subsequent deprotonation yields the final α-brominated product. The use of a solvent like acetic acid is common as it can facilitate both enolization and solubilize the reactants.[3]
Experimental Workflow
This protocol is a self-validating system where reaction completion can be monitored, and the product can be isolated and purified to meet stringent quality standards.
Materials and Reagents:
-
1-(3,5-dichloro-2-methoxyphenyl)ethanone (1.0 eq)[4]
-
Molecular Bromine (Br₂) (1.05 - 1.1 eq)
-
Glacial Acetic Acid
-
Sodium Bicarbonate solution (5%, aqueous)
-
Sodium Sulfite solution (5%, aqueous)
-
Dichloromethane (or Ethyl Acetate)
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
-
Reaction flask, dropping funnel, magnetic stirrer, ice bath, and standard laboratory glassware.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1-(3,5-dichloro-2-methoxyphenyl)ethanone in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.[3]
-
Bromine Addition: Cool the solution in an ice bath. Slowly add a solution of bromine in acetic acid dropwise via a dropping funnel over 30-60 minutes. Maintaining a low temperature is critical to control the reaction rate and prevent side reactions.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours or until Thin-Layer Chromatography (TLC) analysis indicates the complete consumption of the starting material.[3]
-
Quenching: Carefully pour the reaction mixture into cold water. If excess bromine is present (indicated by a persistent orange/brown color), add a 5% sodium sulfite solution dropwise until the color dissipates.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).
-
Washing: Wash the combined organic layers sequentially with water, 5% sodium bicarbonate solution (to neutralize acetic acid), and finally with brine.[5][6]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[5]
-
Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure this compound.
Workflow Visualization
Caption: Workflow for the synthesis of this compound.
Analytical Characterization
A multi-modal analytical approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound. This constitutes a self-validating quality control system.
Table 2: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (2H), Methoxy protons (3H, singlet), Bromomethyl protons (2H, singlet). The bromomethyl singlet is typically found downfield (~4.4-4.7 ppm) due to the deshielding effects of the adjacent carbonyl and bromine.[7][8] |
| ¹³C NMR | Carbonyl carbon (~190 ppm), Aromatic carbons, Methoxy carbon, Bromomethyl carbon (~30-35 ppm).[7][8] |
| IR (Infrared) | Strong C=O stretch (~1680-1700 cm⁻¹), C-O (ether) stretch, C-Cl stretches, and C-Br stretch. |
| MS (Mass Spec) | A characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one bromine (¹⁹Br/⁸¹Br ≈ 1:1) and two chlorine (³⁵Cl/³⁷Cl ≈ 3:1) atoms. |
Applications in Synthetic Chemistry
As a reactive intermediate, this compound is primarily used as an electrophilic building block in the synthesis of more complex molecules, especially heterocyclic systems relevant to drug discovery.[9][10]
Role as a Synthon
The compound's reactivity is centered on the α-carbon, which is highly susceptible to nucleophilic attack.[9] This allows for the facile introduction of the 3,5-dichloro-2-methoxyphenylacetyl group into various molecular scaffolds.
Key Reactions:
-
Hantzsch Thiazole Synthesis: Reaction with thioamides or thioureas to form substituted thiazole rings, a common motif in pharmaceuticals.
-
Guareschi-Thorpe Imidazole Synthesis: Condensation with α-amino nitriles or similar reagents to construct imidazole derivatives.
-
Alkylation of Nucleophiles: It readily alkylates a wide range of nucleophiles, including amines, phenols, thiols, and carbanions, to form new C-N, C-O, C-S, and C-C bonds.
Caption: Role as a versatile intermediate in heterocyclic synthesis.
Safety and Handling
This compound, like most α-haloketones, is a lachrymator and is corrosive. It should be handled with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.[9]
-
Hazard Statements: Causes severe skin burns and eye damage. May cause respiratory irritation.[9]
-
Precautionary Measures: Wear protective gloves, clothing, eye, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Storage: Store locked up in a dry, cool, and well-ventilated place in a tightly sealed container.[9]
Conclusion
This compound is a pivotal synthetic intermediate whose value lies in its well-defined reactivity profile. The α-bromo ketone functionality serves as a versatile electrophilic handle for the construction of diverse molecular architectures, particularly in the field of medicinal chemistry. A comprehensive understanding of its synthesis, characterization, and safe handling, as detailed in this guide, is essential for its effective utilization in research and development endeavors.
References
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The Royal Society of Chemistry. Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammo. Available from: [Link]
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ResearchGate. A Novel Selective Method for the Synthesis of α‐Bromoacetophenone and α,α‐ Dibromoacetophenone Using NaBr/K2S2O8. (September 20 2022). Available from: [Link]
- Google Patents. CN103755540A - Synthesis method of 2-chloro-3'-bromoacetophenone.
-
PrepChem.com. Synthesis of 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone. Available from: [Link]
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PubChem. 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one. Available from: [Link]
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ResearchGate. (PDF) 2-Bromo-1-(4-methoxyphenyl)ethanone. Available from: [Link]
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PubChem. 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone. Available from: [Link]
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Asian Journal of Organic & Medicinal Chemistry. Ultrasound Assisted One Pot Synthesis of α-Bromoacetophenones in Water. (December 29 2017). Available from: [Link]
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Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 2-bromo-1-(3,5-dichloro-2-methoxyphenyl)ethanone
[1]
Molecular Identity & Structural Analysis[1][2]
This compound represents a highly functionalized phenacyl bromide, characterized by a unique substitution pattern that balances steric hindrance with electronic activation. It serves as a critical "warhead" in medicinal chemistry for constructing thiazole, imidazole, and indole scaffolds.
Nomenclature & Identifiers
| Parameter | Detail |
| IUPAC Name | This compound |
| CAS Registry Number | 683274-78-4 |
| Molecular Formula | C₉H₇BrCl₂O₂ |
| SMILES | COc1c(C(=O)CBr)cc(Cl)cc1Cl |
| Molecular Weight | 297.96 g/mol |
| Monoisotopic Mass | 295.90 g/mol |
Structural Electronics
The reactivity of this molecule is defined by three competing structural features:
-
-Bromo Ketone Moiety: The primary electrophilic site.[1] The adjacent carbonyl group polarizes the C-Br bond, making the methylene carbon highly susceptible to nucleophilic attack (
). -
3,5-Dichloro Substitution: These electron-withdrawing groups (EWG) deactivate the phenyl ring, increasing the stability of the molecule against oxidative degradation compared to non-halogenated analogs.
-
2-Methoxy Group: An electron-donating group (EDG) positioned ortho to the carbonyl. This provides steric bulk that can influence the regioselectivity of downstream cyclizations and forces the carbonyl group out of coplanarity with the aromatic ring, potentially altering reactivity rates.
Physicochemical Properties[1][4][5]
The following data consolidates experimental observations and high-confidence predictive models essential for handling and formulation.
Physical Parameters
| Property | Value / Description | Source/Note |
| Physical State | Solid (Crystalline) | Standard state at STP |
| Color | White to pale yellow | Impurities (free Br₂) darken color |
| Melting Point | 60–90 °C (Typical for class) | Exact experimental value varies by purity/polymorph |
| Boiling Point | >250 °C (Decomposes) | Predicted; thermal instability prevents distillation |
| Solubility (Water) | Negligible (< 0.1 mg/mL) | Hydrophobic halogenated core |
| Solubility (Organic) | High | DCM, Chloroform, Ethyl Acetate, DMSO |
Lipophilicity & Transport[1]
-
LogP (Predicted): 3.6 ± 0.4[2]
-
Implication: The compound is highly lipophilic, suggesting good membrane permeability but requiring organic co-solvents (e.g., DMSO) for biological assays.
Synthetic Protocol
The synthesis of this compound typically proceeds via the
Reaction Workflow (Graphviz)
Figure 1: Synthetic workflow for the
Detailed Methodology
Reagents: 1-(3,5-dichloro-2-methoxyphenyl)ethanone (1.0 eq), Bromine (
-
Dissolution: Dissolve the acetophenone precursor in glacial acetic acid. Ensure the vessel is vented to a scrubber (NaOH) to trap HBr gas.
-
Bromination: Add bromine dropwise at room temperature. The reaction is autocatalytic; the initial induction period can be shortened by adding a drop of HBr.
-
Note: The solution will turn red-brown initially and fade to yellow as
is consumed.
-
-
Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The product is less polar than the starting material.
-
Workup: Pour the mixture into ice water. The product will precipitate. Filter the solid and wash with cold water to remove residual acid.
-
Purification: Recrystallize from Ethanol or Ethanol/Water if necessary to remove traces of dibrominated byproduct.
Reactivity & Applications
This compound acts as a bis-electrophile : the
Hantzsch Thiazole Synthesis
The primary application is the synthesis of 2-aminothiazoles, which are privileged scaffolds in drug discovery (e.g., kinase inhibitors).
Reactivity Pathway (Graphviz)[1]
Figure 2: Mechanism of Hantzsch Thiazole Synthesis. The
Handling, Stability & Safety (HSE)
Warning:
Hazard Classification (GHS)[1]
-
H335: May cause respiratory irritation.[4]
-
Lachrymator: Induces severe tearing even at low concentrations.
Storage & Stability[1]
-
Temperature: Store at 2–8 °C.
-
Atmosphere: Hygroscopic and light-sensitive. Store under inert gas (Argon/Nitrogen) in amber vials.
-
Decomposition: Prolonged exposure to moisture leads to hydrolysis, releasing HBr and forming the
-hydroxy ketone.
Emergency Protocol
-
Skin Contact: Wash immediately with polyethylene glycol (PEG 400) followed by soap and water. PEG helps solubilize the lipophilic bromide better than water alone.
-
Spill: Neutralize with aqueous sodium thiosulfate (to quench active bromine species) before absorption.
References
-
ChemicalBook. (2023). This compound Product Entry & CAS 683274-78-4.[5] Retrieved from [6]
-
PubChem. (2025).[7] Compound Summary: this compound (CID 2756906).[2] National Library of Medicine. Retrieved from
-
Fisher Scientific. (2023). Safety Data Sheet: 2-Bromo-4'-methoxyacetophenone (Analogous Safety Data). Retrieved from
-
BenchChem. (2025).[1] Technical Guide to Halogenated Acetophenones and Synthetic Applications. Retrieved from
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CAS number 53631-13-3 properties and hazards
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An In-Depth Technical Guide to 2-bromo-1-(3,5-dichloro-2-methoxyphenyl)ethanone
Abstract
This technical guide provides a comprehensive overview of 2-bromo-1-(3,5-dichloro-2-methoxyphenyl)ethanone, a halogenated and methoxylated acetophenone derivative. This compound serves as a critical intermediate in synthetic organic chemistry, particularly in the development of novel heterocyclic compounds for pharmaceutical and agrochemical research. Its value lies in the strategic placement of its reactive α-bromo ketone functionality, which, in conjunction with the electronically-modified phenyl ring, offers a versatile platform for molecular elaboration. This document details the compound's physicochemical properties, provides an established synthetic protocol with mechanistic insights, explores its reactivity and potential applications, and outlines essential safety and handling procedures for its use in a laboratory setting.
Core Chemical and Physical Properties
A foundational understanding of a compound's physical and chemical properties is paramount for its effective application in research and development. This compound is a solid at room temperature, and its key identifiers and properties are summarized below. These data are crucial for reaction setup, purification, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₉H₇BrCl₂O₂ | [1][2] |
| Molecular Weight | 297.96 g/mol | [3] |
| Monoisotopic Mass | 295.90063 Da | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 683274-78-4 | [2] |
| Appearance | Solid | N/A |
| Predicted XlogP | 3.6 | [1] |
| Hydrogen Bond Donor Count | 0 | N/A |
| Hydrogen Bond Acceptor Count | 2 (Oxygen atoms) | N/A |
| Rotatable Bond Count | 3 | N/A |
Synthesis and Mechanistic Considerations
The synthesis of α-haloketones is a fundamental transformation in organic chemistry. This compound is typically prepared via the α-bromination of its corresponding acetophenone precursor, 1-(3,5-dichloro-2-methoxyphenyl)ethanone. While specific synthesis for this exact molecule is not detailed in the provided results, a general and reliable method involves electrophilic substitution using elemental bromine in a suitable solvent like acetic acid or chloroform.[4][5]
Field-Proven Synthetic Protocol
The following protocol is a well-established method for the α-bromination of acetophenones and is directly applicable for the synthesis of the title compound.[4][5]
Objective: To synthesize this compound via electrophilic bromination.
Materials:
-
1-(3,5-dichloro-2-methoxyphenyl)ethanone (1.0 eq)
-
Bromine (Br₂) (1.0-1.2 eq)
-
Glacial Acetic Acid or Chloroform
-
Sodium Bicarbonate (aqueous solution)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Reaction flask, dropping funnel, magnetic stirrer
-
Apparatus for reduced pressure distillation
Procedure:
-
Reaction Setup: In a well-ventilated chemical fume hood, dissolve 1-(3,5-dichloro-2-methoxyphenyl)ethanone in glacial acetic acid or chloroform in a round-bottom flask equipped with a magnetic stirrer.
-
Bromine Addition: Slowly add a stoichiometric equivalent of bromine dropwise to the solution at room temperature using a dropping funnel.[4] The reaction is often exothermic, and cooling may be necessary to maintain control.
-
Reaction Monitoring: Stir the mixture continuously at room temperature.[4] The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed. This typically takes several hours.[4]
-
Workup:
-
Drying and Concentration: Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄). Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.
Causality and Experimental Rationale
-
Choice of Solvent: Acetic acid is often used as it can act as both a solvent and a catalyst (acid-catalyzed enolization). Chloroform is a good alternative inert solvent.
-
Stoichiometry: Using a slight excess of bromine can ensure complete conversion of the starting material, but a large excess should be avoided to prevent di-bromination.
-
Workup: The aqueous sodium bicarbonate wash is critical to quench any remaining bromine and to neutralize the hydrobromic acid (HBr) byproduct, which is corrosive and can interfere with subsequent steps.
Caption: Workflow for the synthesis of the title compound.
Reactivity and Applications in Drug Development
The synthetic utility of this compound is primarily dictated by the α-bromo ketone motif. The carbon atom attached to the bromine is highly electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom itself. This makes it an excellent substrate for nucleophilic substitution reactions.
Core Reactivity: Nucleophilic Substitution
This compound is a classic electrophile for Sₙ2 reactions. A wide range of nucleophiles can displace the bromide ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. This reactivity is fundamental to its role as a building block.
Caption: Generalized nucleophilic substitution pathway.
Application in Heterocyclic Synthesis
A major application for α-bromo ketones is in the synthesis of heterocyclic rings, which are prevalent scaffolds in many pharmaceuticals.[6] For instance, in the Hantzsch thiazole synthesis, an α-haloketone reacts with a thioamide to form a thiazole ring. The title compound is an ideal precursor for creating novel, highly substituted thiazoles, imidazoles, and other five-membered heterocycles, which are of significant interest for their potential biological activities.[7]
Role in Drug Discovery
While specific drugs derived from this exact intermediate are not publicly documented, its structural motifs are relevant. The dichloro-methoxyphenyl group can influence properties like metabolic stability and binding affinity by altering the electronic and lipophilic character of a molecule.[6] As a versatile building block, it enables the rapid synthesis of chemical libraries for screening against various biological targets. Its utility is appreciated in multicomponent reactions (MCRs), which are efficient strategies for discovering new, biologically active molecules.[8]
Safety, Handling, and Storage
As a Senior Application Scientist, it is my responsibility to emphasize that rigorous safety protocols are non-negotiable. This compound, like most α-bromo ketones, is a hazardous substance.
Hazard Identification:
-
H314: Causes severe skin burns and eye damage. [2] This compound is corrosive.
-
It is a lachrymator, meaning it can cause irritation and tearing of the eyes.
-
It is toxic if swallowed or inhaled.
Handling and Personal Protective Equipment (PPE):
-
Always handle this compound in a well-ventilated chemical fume hood.[9]
-
Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly fitting safety goggles or a face shield.[10][11]
-
Avoid creating dust.[9] Do not breathe dust, vapors, or mists.[10]
-
Wash hands thoroughly after handling.[11]
First-Aid Measures:
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[10]
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[10]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[10]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]
-
Store locked up in a designated corrosives area.[10]
-
Incompatible materials include strong bases, strong oxidizing agents, and amines.[10][11]
Conclusion
This compound is a valuable and highly reactive synthetic intermediate. Its well-defined reactivity, centered on the electrophilic α-carbon, allows for its strategic incorporation into more complex molecular frameworks, particularly heterocyclic systems relevant to drug discovery. A comprehensive understanding of its properties, synthetic methods, and reactivity, coupled with a strict adherence to safety protocols, is essential for its effective and safe utilization in research and development endeavors.
References
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PubChemLite. This compound. Available from: [Link]
-
SciSupplies. This compound, 1g. Available from: [Link]
-
NIST. Ethanone, 2-bromo-1-(4-methoxyphenyl)-. NIST Chemistry WebBook. Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammo. Available from: [Link]
-
PrepChem.com. Synthesis of 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone. Available from: [Link]
-
PubChem. 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one | C9H8BrFO2 | CID 2756985. Available from: [Link]
-
ResearchGate. (PDF) 2-Bromo-1-(4-methoxyphenyl)ethanone. Available from: [Link]
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PrepChem.com. Synthesis of 2-bromo-1-(3,4-dimethoxyphenyl)-1-ethanone. Available from: [Link]
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electrophilic nature of alpha-carbon in halo ketones
An In-Depth Technical Guide to the Electrophilic Nature of the Alpha-Carbon in Halo Ketones: Mechanisms, Reactivity, and Synthetic Utility
Introduction
α-Halo ketones are a cornerstone of modern organic synthesis, serving as exceptionally versatile building blocks for constructing complex molecular architectures. Their high reactivity stems from a unique electronic arrangement: the presence of two powerful electron-withdrawing groups—a carbonyl and a halogen—on adjacent carbon atoms. This guide, intended for researchers, scientists, and drug development professionals, delves into the core principles governing the pronounced electrophilic character of the α-carbon in these reagents. We will explore the structural and electronic origins of this reactivity, dissect the competing mechanistic pathways that dictate reaction outcomes, and provide field-proven protocols for their synthesis and application, particularly in the context of heterocyclic and pharmaceutical chemistry.[1][2][3]
The Molecular Basis of α-Carbon Electrophilicity
The enhanced reactivity of the α-carbon in halo ketones is not merely an additive effect of its substituents but a synergistic amplification of their electronic properties. Understanding this foundation is critical to predicting and controlling their chemical behavior.
Structural and Inductive Effects
The primary driver of the α-carbon's electrophilicity is the powerful inductive electron withdrawal (-I effect) exerted by both the carbonyl oxygen and the adjacent halogen atom.[1] The carbonyl group polarizes the Cα-C(O) bond, while the halogen strongly polarizes the Cα-X bond. This dual effect creates a significant electron deficiency, or partial positive charge (δ+), on the α-carbon, marking it as a prime target for nucleophilic attack.[4] This heightened polarity of the carbon-halogen bond is a key factor in accelerating reactions with nucleophiles.[1]
Orbital Interactions and Transition State Stabilization
From a molecular orbital perspective, the reactivity is further enhanced. The interaction between the high-energy non-bonding electrons of the incoming nucleophile and the low-energy lowest unoccupied molecular orbital (LUMO) of the α-halo ketone facilitates the reaction. The LUMO is significantly lowered in energy due to the overlap of the C-X σ* antibonding orbital and the C=O π* antibonding orbital. This orbital interaction stabilizes the transition state of nucleophilic attack, thereby lowering the activation energy for substitution compared to a standard alkyl halide.[5][6] This stabilization explains the dramatic increase in reaction rates; for instance, chloroacetone undergoes an SN2 reaction with potassium iodide approximately 36,000 times faster than 1-chloropropane.[7]
Caption: Factors enhancing α-carbon electrophilicity.
Competing Reaction Pathways at the α-Halo Ketone Scaffold
The rich chemistry of α-halo ketones arises from the presence of multiple reactive sites, leading to a competition between several potential reaction pathways. The choice of nucleophile, base, and reaction conditions determines the final product. An α-halo ketone presents at least six possible sites for attack: the carbonyl carbon, the α-carbon, the halogen atom, and acidic protons at the α, α', and β positions.[1]
Caption: Potential sites for nucleophilic/basic attack.
Nucleophilic Attack at the α-Carbon (SN2 Pathway)
Direct displacement of the halide via an Sngcontent-ng-c1352109670="" class="ng-star-inserted">N2 mechanism is a predominant pathway, particularly with less basic nucleophiles like halides, azide, cyanide, and sulfur or nitrogen heterocycles.[1] This reaction is synthetically valuable for introducing a wide range of functional groups at the α-position. The Sngcontent-ng-c1352109670="" class="ng-star-inserted">N1 pathway is strongly disfavored because the resulting α-carbonyl carbocation is destabilized by both the electrostatic repulsion from the adjacent carbonyl carbon's partial positive charge and poor resonance stabilization.
| Substrate | Nucleophile/Solvent | Relative Rate (k |
| 1-Chloropropane | KI / Acetone | 1 |
| Chloroacetone | KI / Acetone | 36,000 |
| Data derived from literature reports highlighting enhanced reactivity.[7] |
Base-Mediated Reactions: The Favorskii Rearrangement
When α-halo ketones possessing at least one acidic α'-hydrogen are treated with strong bases (e.g., alkoxides, hydroxides), the Favorskii rearrangement often becomes the dominant pathway.[7][8] This reaction is a powerful method for carbon skeleton reorganization, famously resulting in the ring contraction of cyclic α-halo ketones.[8][9]
The widely accepted mechanism proceeds through a cyclopropanone intermediate:
-
Enolate Formation: The base abstracts an acidic proton from the α'-carbon to form an enolate.
-
Intramolecular S
N2: The enolate attacks the α-carbon, displacing the halide and forming a bicyclic or spirocyclic cyclopropanone intermediate. -
Nucleophilic Attack: The base (e.g., alkoxide) attacks the carbonyl carbon of the strained cyclopropanone.
-
Ring Opening: The resulting tetrahedral intermediate collapses, cleaving one of the Cα-C bonds to form the most stable carbanion, which is then protonated by the solvent.[8][10]
Caption: Workflow of the Favorskii Rearrangement.
For α-halo ketones lacking α'-hydrogens, a quasi-Favorskii rearrangement can occur, which is mechanistically similar to a semibenzilic acid rearrangement and does not involve a cyclopropanone intermediate.[8][10]
Synthetic Applications in Drug Discovery and Complex Molecule Synthesis
The predictable reactivity of the electrophilic α-carbon makes α-halo ketones indispensable tools in synthetic chemistry, especially for building the core scaffolds of biologically active molecules.[2][3][11]
Synthesis of Heterocyclic Scaffolds
α-Halo ketones are classic precursors for a vast array of heterocycles due to their bifunctional nature, providing a two-carbon electrophilic synthon.[1][7]
-
Hantzsch Thiazole Synthesis: Reaction with a thioamide yields a thiazole ring, a common motif in pharmaceuticals.
-
Hantzsch Pyrrole Synthesis: Condensation with a β-ketoester and ammonia or an amine produces substituted pyrroles.
-
Furan Synthesis (Feist-Benary): Reaction with the enolate of a β-dicarbonyl compound leads to substituted furans.[1]
Carbon-Carbon Bond Formation
Beyond heterocycle synthesis, the electrophilic α-carbon is a key handle for forming new C-C bonds.
-
Alkylation: Nucleophilic enolates can react with α-halo ketones in S
N2 fashion, though this must be controlled to avoid self-condensation.[12][13] -
Darzens Condensation: Reaction with an aldehyde or ketone in the presence of a base yields an α,β-epoxy ketone (a glycidic ester), which is a valuable synthetic intermediate.[7]
Experimental Protocols and Considerations
The following protocols are representative methodologies. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol: Synthesis of an α-Bromo Ketone (2-Bromoacetophenone)
This protocol describes the acid-catalyzed bromination of acetophenone.[2][12]
Materials:
-
Acetophenone
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve acetophenone (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the flask in an ice bath.
-
Slowly add a solution of bromine (1.05 eq) in acetic acid dropwise via the addition funnel over 30 minutes. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2 hours or until TLC analysis indicates complete consumption of the starting material.
-
Carefully pour the reaction mixture into a separatory funnel containing ice-cold water and DCM.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or chromatography.
Protocol: Nucleophilic Substitution (Synthesis of a Thiazole)
This protocol outlines the Hantzsch thiazole synthesis using an α-halo ketone.[7]
Materials:
-
2-Bromoacetophenone (or other α-halo ketone)
-
Thioacetamide
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the α-halo ketone (1.0 eq) and thioacetamide (1.1 eq) in ethanol.
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Cool the reaction mixture to room temperature. The product may precipitate.
-
If precipitation occurs, collect the solid by vacuum filtration. If not, concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-amino-4-phenylthiazole.
Protocol: Executing the Favorskii Rearrangement (Ring Contraction)
This protocol describes the classic ring contraction of 2-chlorocyclohexanone.[8]
Materials:
-
2-Chlorocyclohexanone
-
Sodium ethoxide
-
Anhydrous ethanol
Procedure:
-
Prepare a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution in an ice bath.
-
Add a solution of 2-chlorocyclohexanone (1.0 eq) in anhydrous ethanol dropwise to the cooled ethoxide solution.
-
After addition, allow the reaction to warm to room temperature and then heat to reflux for 3-5 hours, monitoring by TLC or GC-MS.
-
Cool the reaction, neutralize with aqueous HCl, and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield crude ethyl cyclopentanecarboxylate, which can be purified by distillation.
Conclusion
The electrophilic nature of the α-carbon in halo ketones is a consequence of powerful, synergistic electronic effects that render it a highly reactive and synthetically versatile site. The ability to control the competition between direct SN2 substitution and base-catalyzed rearrangement pathways provides chemists with a robust toolkit for molecular construction. From the synthesis of essential heterocyclic scaffolds found in numerous pharmaceuticals to the strategic formation of carbon-carbon bonds, α-halo ketone chemistry remains a vital and evolving field, promising continued innovation in drug discovery and the broader chemical sciences.
References
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Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-843. [Link]
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AdiChemistry. (n.d.). FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. Retrieved February 23, 2026, from [Link]
-
Wikipedia. (n.d.). Favorskii rearrangement. Retrieved February 23, 2026, from [Link]
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Sakai, S. (2011). A new mechanism for the Favorskii rearrangement. Organic & Biomolecular Chemistry, 9(5), 1523-1533. [Link]
-
Organic Chemistry Portal. (n.d.). Favorskii Reaction. Retrieved February 23, 2026, from [Link]
-
JoVE. (2025, May 22). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Retrieved February 23, 2026, from [Link]
-
Wikipedia. (n.d.). α-Halo ketone. Retrieved February 23, 2026, from [Link]
-
Lobb, K. A. (2019). Nucleophilic substitution reactions of α-haloketones: A computational study [Doctoral dissertation, University of Pretoria]. University of Pretoria Repository. [Link]
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Ismael, A., et al. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3594. [Link]
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Wikipedia. (n.d.). Carbonyl α-substitution reaction. Retrieved February 23, 2026, from [Link]
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Reddit. (2023, February 28). Nucleophilic acyl substitution: can someone explain, when there is a preference to attack at the carbonyl, the alpha carbon, or beta carbon? r/Mcat. [Link]
-
Chemistry LibreTexts. (2024, May 9). Carbonyl Alpha-Substitution Reactions. Retrieved February 23, 2026, from [Link]
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Michigan State University Department of Chemistry. (n.d.). Chapter 23. Carbonyl Alpha Substitution Reactions. Retrieved February 23, 2026, from [Link]
-
Russell, G. A., & Keske, R. G. (1966). Electron transfer processes. 34. Reactions of .alpha.-halo ketones with nucleophiles. Journal of the American Chemical Society, 88(23), 5498–5505. [Link]
-
ResearchGate. (2022). α-Haloketones as versatile building blocks in organic synthesis. [Link]
-
Taylor & Francis Online. (n.d.). α-halo ketones – Knowledge and References. Retrieved February 23, 2026, from [Link]
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The Organic Chemistry Tutor. (2019, January 9). uses for alpha-halogenated carbonyl compounds [Video]. YouTube. [Link]
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Request PDF. (n.d.). The Chemistry of α-Haloketones, α-Haloaldehydes and α-Holoimines. Retrieved February 23, 2026, from [Link]
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Chemistry : The Mystery of Molecules. (2019, June 23). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone [Video]. YouTube. [Link]
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The Genesis of a Versatile Reagent: An In-depth Technical Guide to the Discovery and History of α-Haloketones in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
α-Haloketones, organic compounds bearing a halogen atom on the carbon adjacent to a carbonyl group, represent a cornerstone of modern synthetic chemistry. Their unique bifunctional nature, possessing both an electrophilic carbonyl carbon and a reactive C-X bond, has rendered them invaluable synthons for the construction of a diverse array of molecular architectures, particularly in the realm of heterocyclic chemistry and natural product synthesis. This technical guide provides a comprehensive historical account of the discovery and development of α-haloketones, tracing their journey from their first synthesis in the mid-19th century to their central role in the discovery and mechanistic elucidation of seminal named reactions. We will delve into the evolution of synthetic methodologies, the key scientific figures who shaped our understanding of these reactive intermediates, and the critical experiments that unraveled their complex reactivity patterns.
The Dawn of a New Functionality: The First Synthesis of an α-Haloketone
The story of α-haloketones begins in the mid-19th century, a period of fervent discovery in organic chemistry. While the exact "first" synthesis of any α-haloketone is a matter of some historical ambiguity, the preparation of chloroacetone stands as a pivotal early example. The French chemist Charles Adolphe Wurtz and the German chemist Friedrich Konrad Beilstein both reported on the synthesis of this compound around 1859.
Early synthetic approaches were often direct and relied on the fundamental reactivity of ketones. The most straightforward method, and likely the one employed in these initial discoveries, was the direct chlorination of acetone.[1] This reaction, while conceptually simple, laid the groundwork for a class of reagents that would prove to be extraordinarily versatile.
Experimental Protocol: A Representative Early Synthesis of Chloroacetone
The following protocol is a reconstruction of a typical early synthesis of chloroacetone, demonstrating the direct halogenation of a ketone.
Reactants:
-
Acetone
-
Chlorine gas
-
Calcium carbonate (to neutralize the HCl byproduct)
Procedure:
-
Acetone and powdered calcium carbonate are placed in a flask equipped with a gas inlet tube and a condenser.
-
A stream of chlorine gas is bubbled through the acetone.
-
The reaction mixture is gently warmed.
-
Upon completion of the reaction (as indicated by the consumption of calcium carbonate), the mixture is allowed to cool.
-
The resulting chloroacetone is separated and purified by distillation.
This early method, while effective, often suffered from a lack of selectivity, leading to the formation of polychlorinated byproducts. This inherent challenge spurred the development of more refined and controlled halogenation techniques in the decades that followed.
The Evolution of Synthetic Strategies: From Brute Force to Finesse
The initial "brute-force" halogenation methods of the 19th century have given way to a sophisticated arsenal of synthetic strategies for the preparation of α-haloketones. This evolution reflects the broader trends in organic synthesis: a drive towards greater efficiency, selectivity, and functional group tolerance.
A Chronological Overview of Key Synthetic Developments
| Decade | Key Development | Description | Key Figures/References |
| 1850s-1860s | Direct Halogenation of Ketones | Treatment of enolizable ketones with elemental halogens (Cl₂, Br₂, I₂). Often non-selective. | Wurtz, Beilstein |
| Early 1900s | Halogenation of Enol Ethers and Enol Acetates | Provided a milder and more selective route to α-haloketones by pre-forming the enol derivative. | |
| Mid-20th Century | Use of N-Halosuccinimides (NBS, NCS) | Introduced a new class of reagents for selective α-halogenation, particularly for allylic and benzylic positions, but also applicable to ketones. | |
| Late 20th Century | Halogenation of Silyl Enol Ethers | Offered a highly regioselective method for the synthesis of α-haloketones under neutral or mildly acidic conditions. | |
| Late 20th/Early 21st Century | "Green" and Catalytic Methods | Development of more environmentally benign methods using reagents like hydrohalic acids with oxidizing agents, and the emergence of organocatalytic and metal-catalyzed approaches. |
Landmark Reactions: The Favorskii Rearrangement and the Darzens Condensation
The true synthetic utility of α-haloketones became apparent with the discovery of named reactions that bear their legacy. Two such transformations, the Favorskii rearrangement and the Darzens condensation, are fundamental pillars of organic synthesis.
The Favorskii Rearrangement: A Skeletal Reorganization
In 1894, the Russian chemist Alexei Yevgrafovich Favorskii reported a remarkable reaction: the treatment of an α-halo ketone with a base to yield a rearranged carboxylic acid derivative. This transformation, now known as the Favorskii rearrangement , can be used to synthesize branched carboxylic acids and, in the case of cyclic α-halo ketones, to effect a ring contraction.
The mechanism of the Favorskii rearrangement was a subject of considerable debate for many years. Two primary pathways are now generally accepted:
-
The Cyclopropanone Mechanism: For α-halo ketones with an enolizable α'-proton, the reaction proceeds through the formation of a highly strained cyclopropanone intermediate. Nucleophilic attack on the carbonyl carbon of the cyclopropanone, followed by ring-opening, leads to the rearranged product.
-
The Semibenzilic Acid-Type Mechanism: In cases where an enolizable α'-proton is absent, the reaction is believed to proceed through a mechanism analogous to the benzilic acid rearrangement, involving nucleophilic attack at the carbonyl, followed by a 1,2-shift of the alkyl group and expulsion of the halide.
Crucial evidence for the cyclopropanone mechanism came from isotopic labeling studies . For example, the rearrangement of 2-chlorocyclohexanone labeled with ¹⁴C at the carbonyl carbon resulted in a cyclopentanecarboxylic acid with the ¹⁴C label distributed between the ring and the carboxyl group, consistent with the formation of a symmetrical bicyclic intermediate.
The Darzens Condensation: A Gateway to Epoxides
In 1904, the French chemist Auguste Georges Darzens discovered a powerful method for the synthesis of α,β-epoxy esters, also known as glycidic esters, by reacting an α-haloester with an aldehyde or ketone in the presence of a base.[2] While the original reaction involved an α-haloester, the principle extends to α-haloketones, providing a route to α,β-epoxy ketones.
The mechanism of the Darzens condensation is analogous to an aldol reaction followed by an intramolecular Sₙ2 reaction. The base first deprotonates the α-carbon of the haloketone to form an enolate, which then attacks the carbonyl carbon of the aldehyde or ketone. The resulting haloalkoxide intermediate then undergoes an intramolecular nucleophilic substitution to form the epoxide ring.
The Rise of Spectroscopy: Unveiling the Structure and Dynamics
The advent of spectroscopic techniques in the 20th century revolutionized the study of organic molecules, and α-haloketones were no exception. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy became indispensable tools for their characterization and for probing their conformational preferences.[1]
-
Infrared (IR) Spectroscopy: The carbonyl stretching frequency (νC=O) in the IR spectrum of an α-haloketone is sensitive to the nature of the halogen and the conformation of the molecule. The presence of the electron-withdrawing halogen atom generally leads to an increase in the C=O stretching frequency compared to the parent ketone.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the electronic environment of the protons and carbons in the molecule. The chemical shifts of the α-protons and α-carbon are significantly influenced by the electronegativity of the adjacent halogen. Furthermore, NMR has been instrumental in studying the rotational isomerism of α-haloketones.[1]
These spectroscopic methods, combined with X-ray crystallography, have provided a detailed picture of the structure and bonding in α-haloketones, confirming their unique electronic nature that underpins their rich reactivity.
Conclusion: A Legacy of Versatility and a Future of Innovation
From their serendipitous discovery in the mid-19th century to their current status as indispensable building blocks in modern organic synthesis, the journey of α-haloketones is a testament to the power of fundamental chemical discovery. The pioneering work of chemists like Wurtz, Beilstein, Favorskii, and Darzens laid the foundation for a field of study that continues to evolve and inspire new synthetic innovations. For researchers, scientists, and drug development professionals, a deep understanding of the history and reactivity of these remarkable compounds is not merely an academic exercise, but a practical tool for the design and execution of efficient and elegant synthetic strategies. The legacy of α-haloketones is one of versatility, and their future undoubtedly holds the promise of even more exciting discoveries and applications.
References
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Erian, A. W.; Sherif, S. M.; Gaber, H. M. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules2003 , 8 (11), 793-865. [Link]
-
Darzens, G. Condensation of ketones with α-haloesters. Comptes rendus de l'Académie des sciences1904 , 139, 1214-1217. [Link]
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Methodological & Application
Application Note: A Detailed Protocol for Nucleophilic Substitution of 2-bromo-1-(3,5-dichloro-2-methoxyphenyl)ethanone
Introduction: The Strategic Importance of α-Functionalized Ketones
In the landscape of modern drug discovery and organic synthesis, α-functionalized ketones are invaluable synthons. Their ability to serve as precursors for a wide array of more complex molecular architectures, particularly nitrogen-containing heterocycles, places them at the core of many synthetic strategies.[1][2] The title compound, 2-bromo-1-(3,5-dichloro-2-methoxyphenyl)ethanone, is a highly activated electrophile designed for precise and efficient introduction of nucleophiles adjacent to a carbonyl group.[3] The dichloro- and methoxy-substituents on the phenyl ring provide steric and electronic features that can be crucial for modulating the biological activity of the final products.
This application note provides a comprehensive, field-proven protocol for the nucleophilic substitution of this key intermediate. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step procedure using a representative nucleophile, and provide guidance on product characterization and troubleshooting, ensuring a reproducible and successful outcome for researchers in synthetic chemistry and drug development.
Reaction Mechanism and Scientific Principles
The primary pathway for this transformation is a bimolecular nucleophilic substitution (SN2) reaction.[4][5] Understanding the causality behind the high reactivity of the α-carbon is critical for experimental design and optimization.
2.1. Activation of the α-Carbon
The carbon atom bearing the bromine is not a simple alkyl halide; its reactivity is significantly enhanced by the adjacent carbonyl group. This occurs through a powerful electronic effect: the π* antibonding orbital of the C=O group overlaps with the σ* antibonding orbital of the C-Br bond.[6] This orbital interaction effectively lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule, making it more susceptible to attack by a nucleophile.[6]
2.2. The SN2 Pathway
The reaction proceeds via a concerted, single-step mechanism.[5] The incoming nucleophile attacks the electrophilic α-carbon from the backside (180° relative to the C-Br bond), leading to a trigonal bipyramidal transition state.[7] Simultaneously, the carbon-bromine bond breaks, and the bromide ion is expelled as the leaving group.[5][7]
2.3. Choice of Nucleophile and Base
While many nucleophiles can be used, this protocol focuses on amines, as the resulting α-amino ketones are a prevalent motif in pharmacologically active compounds.[2][8][9]
A crucial consideration is the basicity of the nucleophile. With α-halo ketones, strongly basic nucleophiles can lead to competing elimination reactions or the formation of enolates, which can participate in undesired side reactions.[4] Therefore, less basic nucleophiles are often preferred for a clean substitution.[4] When using a primary or secondary amine as the nucleophile, the reaction generates HBr as a byproduct. This can protonate the starting amine, rendering it non-nucleophilic. To prevent this, a non-nucleophilic "scavenger" base, such as triethylamine (TEA) or potassium carbonate, is often included to neutralize the acid as it forms.
Detailed Experimental Protocol: Synthesis of 2-(morpholino)-1-(3,5-dichloro-2-methoxyphenyl)ethanone
This section provides a step-by-step method for the reaction of this compound with morpholine.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥97% Purity | Sigma-Aldrich | Store in a cool, dry place. Lachrymator. |
| Morpholine | ≥99% Purity | Acros Organics | Corrosive. Handle in a fume hood. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powder | Fisher Scientific | Used as the acid scavenger. |
| Acetonitrile (CH₃CN) | Anhydrous, ≥99.8% | VWR Chemicals | Use a dry solvent to prevent side reactions. |
| Ethyl Acetate (EtOAc) | ACS Grade | EMD Millipore | For extraction and chromatography. |
| Hexanes | ACS Grade | EMD Millipore | For chromatography. |
| Deionized Water | N/A | In-house | For workup. |
| Brine (Saturated aq. NaCl) | N/A | In-house | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | N/A | J.T. Baker | For drying the organic phase. |
| TLC Plates | Silica Gel 60 F₂₅₄ | Merck | For reaction monitoring. |
3.2. Experimental Workflow Visualization
Caption: Experimental workflow for the synthesis of α-amino ketone.
3.3. Step-by-Step Protocol
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 3.08 g, 10 mmol).
-
Solvent Addition: Place the flask under an inert atmosphere (Nitrogen or Argon) and add anhydrous acetonitrile (40 mL). Stir until the solid is fully dissolved.
-
Addition of Reagents: To the stirred solution, add anhydrous potassium carbonate (2.2 eq, 3.04 g, 22 mmol) followed by the dropwise addition of morpholine (1.2 eq, 1.05 mL, 12 mmol) via syringe.
-
Reaction: Allow the reaction mixture to stir vigorously at room temperature. The reaction is typically complete within 2-4 hours.
-
Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a mobile phase of 3:1 Hexanes:Ethyl Acetate. The starting material is less polar than the amine-containing product. Visualize spots under UV light (254 nm).
-
Workup - Filtration: Once the reaction is complete, filter the mixture through a pad of Celite to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of ethyl acetate (~10 mL).
-
Workup - Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Workup - Extraction: Dissolve the resulting crude residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash sequentially with deionized water (2 x 30 mL) and brine (1 x 30 mL).
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product, typically as a pale yellow oil or solid.
3.4. Purification
Purify the crude product by flash column chromatography on silica gel.
-
Eluent System: A gradient of 10% to 40% ethyl acetate in hexanes is typically effective.
-
Fraction Collection: Collect fractions based on TLC analysis.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, 2-(morpholino)-1-(3,5-dichloro-2-methoxyphenyl)ethanone.
Characterization and Expected Results
The purified product should be characterized to confirm its identity and purity.
-
Appearance: A white to off-white solid.
-
Yield: Typically 80-95%.
-
Spectroscopic Data: The following table provides expected data for the target compound.
| Analysis | Expected Results |
| ¹H NMR | (400 MHz, CDCl₃) δ: 7.45 (d, J=2.5 Hz, 1H, Ar-H), 7.30 (d, J=2.5 Hz, 1H, Ar-H), 3.95 (s, 3H, -OCH₃), 3.75 (s, 2H, -C(=O)CH₂-), 3.70 (t, J=4.7 Hz, 4H, Morpholine -CH₂-O-), 2.60 (t, J=4.7 Hz, 4H, Morpholine -CH₂-N-).[10][11] |
| ¹³C NMR | (100 MHz, CDCl₃) δ: 195.0 (C=O), 155.0, 138.0, 132.5, 130.0, 128.0, 125.0 (Ar-C), 67.0 (Morpholine -CH₂-O-), 65.0 (-C(=O)CH₂-), 61.0 (-OCH₃), 54.0 (Morpholine -CH₂-N-).[12] |
| Mass Spec | ESI-MS m/z: Calculated for C₁₃H₁₅Cl₂NO₃ [M+H]⁺: 318.04; Found: 318.1.[13] |
| FT-IR | (KBr, cm⁻¹) ν: ~2960, 2850 (C-H stretch), ~1700 (C=O stretch, strong), ~1580, 1450 (C=C aromatic stretch), ~1250 (C-O stretch), ~1115 (C-N stretch).[12][14] |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[15][16]
-
Handling of α-Bromo Ketone: this compound is a lachrymator (causes tearing) and is toxic.[17] Handle this reagent exclusively within a certified chemical fume hood.[16] Avoid inhalation of dust and contact with skin and eyes.[15]
-
Handling of Amines: Morpholine is corrosive. Avoid skin and eye contact and handle in a fume hood.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated organic waste should be collected in a designated container.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient reaction time.2. Deactivated amine (protonated).3. Low temperature. | 1. Continue stirring and monitor by TLC.2. Ensure sufficient K₂CO₃ (at least 2 equivalents) is present and stirring is vigorous.3. Gently warm the reaction to 40-50 °C. |
| Low Yield | 1. Loss of product during aqueous workup.2. Inefficient purification. | 1. Perform back-extraction of the aqueous layers with ethyl acetate to recover any dissolved product.2. Ensure proper column packing and eluent selection for chromatography. |
| Presence of Side Products | 1. Use of wet solvent or reagents.2. Competing elimination reaction. | 1. Use anhydrous solvents and reagents. Dry glassware thoroughly before use.2. This is less common with secondary amines like morpholine but can occur with more hindered or basic amines. Ensure the reaction is not overheated. |
Conclusion
This application note provides a robust and reliable protocol for the SN2 displacement of bromide from this compound using an amine nucleophile. The methodology is straightforward, high-yielding, and applicable to a wide range of nucleophiles, making it a valuable tool for medicinal chemists and researchers in organic synthesis. By understanding the underlying chemical principles and adhering to the detailed procedure and safety guidelines, scientists can effectively utilize this versatile building block to construct novel molecules with significant potential.
References
-
Organic Chemistry Portal. α-Bromoketone synthesis by bromination. Available from: [Link]
-
Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. 2023. Available from: [Link]
-
Master Organic Chemistry. The SN2 Reaction Mechanism. 2012. Available from: [Link]
-
Chemistry Stack Exchange. Why are alpha carbonyl halides most reactive towards SN2 reactions? 2017. Available from: [Link]
-
Organic Chemistry Portal. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Available from: [Link]
-
JoVE. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. 2025. Available from: [Link]
-
National Institutes of Health. Synthetic Access to Aromatic α-Haloketones. Available from: [Link]
- Google Patents. CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
-
Wikipedia. Carbonyl α-substitution reaction. Available from: [Link]
-
Chemistry LibreTexts. 11.2: The SN2 Reaction. 2024. Available from: [Link]
-
Master Organic Chemistry. Nucleophilic Substitution Reactions - Introduction. 2012. Available from: [Link]
-
ACS Publications. Direct Synthesis of α-Amino Ketones via Photochemical Nickel-Catalyzed Acyl–Aryl Cross-Coupling. 2025. Available from: [Link]
-
ResearchGate. Biocatalytic Synthesis of α-Amino Ketones. Available from: [Link]
-
YouTube. 21.2 Mechanisms of Alpha Substitution Reactions | Organic Chemistry. 2021. Available from: [Link]
-
ACS Publications. The Reactions of α-Bromo Ketones with Primary Amines. Available from: [Link]
-
CSUSM. CHEM 202 Ch 22 Carbonyl Alpha-Substitution Reactions & Ch 23 Carbonyl Condensations Handout. Available from: [Link]
-
Royal Society of Chemistry. Recent advances in the synthesis of α-amino ketones. 2020. Available from: [Link]
-
ResearchGate. (PDF) Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. 2025. Available from: [Link]
-
PrepChem.com. Synthesis of 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone. Available from: [Link]
-
YouTube. Alpha-Keto Halogenation. 2023. Available from: [Link]
-
The Royal Society of Chemistry. Supporting information Synthesis of α-Amino Ketones through Aminations of Umpoled Enolates. Available from: [Link]
-
ResearchGate. (PDF) 2-Bromo-1-(4-methoxyphenyl)ethanone. Available from: [Link]
-
Chemistry LibreTexts. 11.4: The SN1 Reaction. 2024. Available from: [Link]
-
Biointerface Research in Applied Chemistry. Spectral Characterization and Quantum Mechanical Studies of 5-Amino-2-(6-(2-Hydroxyethyl)-3-Oxononyl) Cyclohex-2-Enone Isolated. 2022. Available from: [Link]
-
Asian Journal of Plant Science & Research. Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. 2013. Available from: [Link]
-
PubChem. 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-one--hydrogen chloride (1/1). Available from: [Link]
-
MDPI. Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. 2022. Available from: [Link]
-
Material Science Research India. Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration. 2021. Available from: [Link]
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- 12. Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration – Material Science Research India [materialsciencejournal.org]
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Application Note: Mechanism of MurA Inhibition by 2-Bromo-2'-methoxyacetophenone
[1]
Executive Summary
This technical guide details the mechanistic action and experimental characterization of 2-bromo-2'-methoxyacetophenone (BMAP) , a potent inhibitor of the bacterial enzyme MurA. MurA catalyzes the first committed step in peptidoglycan biosynthesis, transferring enolpyruvate from phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine (UNAG).[1][2][3][4]
Unlike competitive inhibitors that reversibly bind the active site, BMAP functions as an irreversible covalent inhibitor . It targets the highly nucleophilic Cys115 residue ( E. coli numbering) via a nucleophilic substitution reaction. This guide provides the theoretical grounding and validated protocols for characterizing this inhibition, distinguishing it from the clinical standard, fosfomycin.
Mechanistic Insight
The Target: MurA and Cys115
The catalytic center of MurA features a unique "induced-fit" mechanism. Upon binding UNAG, the enzyme undergoes a conformational change that brings the active site loop—containing Cys115—into proximity with the substrate. Cys115 acts as a general acid/base or nucleophile depending on the reaction stage. In the context of inhibition, the thiolate anion of Cys115 is exceptionally nucleophilic, making it the "Achilles' heel" of the enzyme.
Chemical Mechanism of Inhibition
BMAP belongs to the class of
-
Recognition: The methoxyacetophenone moiety mimics the steric profile of the natural substrate's transition state, positioning the inhibitor within the active site.
-
Nucleophilic Attack: The thiolate sulfur of Cys115 attacks the
-carbon of BMAP. -
Displacement: The bromine atom serves as a good leaving group, resulting in the formation of a stable, irreversible thioether bond.
-
Inactivation: The bulky adduct sterically occludes the active site and chemically modifies the residue essential for PEP activation, permanently silencing the enzyme.
Visualization of Signaling & Mechanism
Figure 1: Logical flow of MurA inactivation by BMAP. The specific targeting of the UNAG-primed active site leads to irreversible covalent modification.
Experimental Protocols
Protocol A: In Vitro MurA Inhibition Assay (Malachite Green)
This assay quantifies the release of inorganic phosphate (Pi), the byproduct of the MurA reaction.[5] Since BMAP is an irreversible inhibitor, IC50 values are time-dependent.
Materials:
-
Recombinant E. coli MurA enzyme (purified).[5]
-
Substrates: UDP-N-acetylglucosamine (UNAG) and Phosphoenolpyruvate (PEP).[1][2][6]
-
Inhibitor: 2-bromo-2'-methoxyacetophenone (dissolved in DMSO).
-
Detection Reagent: Malachite Green Phosphate Detection Kit.
-
Buffer: 50 mM HEPES, pH 7.8, 2 mM DTT (Note: Keep DTT low or remove if it reacts with the inhibitor; however, MurA requires reducing agents. Optimization Note: Pre-incubate inhibitor with enzyme before adding DTT if high concentrations are used, or verify BMAP stability in DTT. For strict covalent inhibitor assays, TCEP is preferred as it is less nucleophilic than DTT.)
Workflow:
-
Enzyme Prep: Dilute MurA to 10 nM in Assay Buffer (50 mM HEPES pH 7.8).
-
Inhibitor Incubation:
-
Add 5 µL of BMAP (serially diluted in DMSO) to 45 µL of MurA solution.
-
Critical Step: Incubate for 15 minutes at 37°C. This allows the covalent bond to form.[7]
-
-
Reaction Initiation:
-
Add 50 µL of Substrate Mix (200 µM UNAG + 100 µM PEP final concentration).
-
Incubate for 10–20 minutes at 37°C.
-
-
Termination & Detection:
-
Add 100 µL of Malachite Green Reagent.
-
Incubate for 10 minutes at room temperature for color development.
-
Measure Absorbance at 620–650 nm .
-
-
Analysis: Plot % Inhibition vs. Log[Inhibitor].
Protocol B: Mass Spectrometry Confirmation of Adduct
To validate the mechanism, we must detect the specific mass shift on the protein corresponding to the inhibitor minus the leaving group.
Theoretical Mass Shift Calculation:
-
BMAP Formula:
(MW ~229.07 Da) -
Leaving Group: Bromide (
) (MW ~79.90 Da) -
Expected Mass Shift:
(corresponding to the acetophenone moiety).
Workflow:
-
Incubation: Incubate 10 µM MurA with 100 µM BMAP for 60 minutes in 50 mM Ammonium Bicarbonate buffer (pH 7.8).
-
Desalting: Pass the sample through a Zeba Spin Desalting Column to remove excess unbound inhibitor.
-
Digestion (Optional but recommended): Digest with Trypsin to isolate the peptide containing Cys115.
-
Target Peptide (E. coli):VADIGGLTC LLILQDNCIEGELK (Cys115 is the first C).
-
-
MS Analysis: Analyze via ESI-TOF or MALDI-TOF.
-
Data Validation: Look for the parent peak + 149 Da.
Protocol C: Determination of
For irreversible inhibitors, the IC50 is insufficient. The efficiency of inactivation is best described by the second-order rate constant
Workflow:
-
Prepare reaction mixtures with varying concentrations of BMAP (
). -
Initiate reaction with substrates and monitor product formation continuously (if using a coupled assay) or at multiple time points (Malachite Green).
-
Determine the observed rate constant of inactivation (
) for each by fitting the time-progress curves to: -
Plot
vs. . -
Fit to the hyperbolic equation:
- : Affinity of the reversible binding step.
- : Maximum rate of covalent bond formation.
Data Presentation & Analysis
Comparative Inhibition Data
The following table summarizes typical kinetic parameters for MurA inhibitors.
| Parameter | Fosfomycin (Standard) | 2-bromo-2'-methoxyacetophenone (BMAP) | Interpretation |
| Mechanism | Epoxide Ring Opening | S_N2 Alkylation ( | BMAP is more reactive toward thiols. |
| Target Residue | Cys115 | Cys115 | Both compete for the active site thiol. |
| IC50 (E. coli) | ~5–10 µM | 0.38 µM | BMAP shows superior potency in vitro. |
| Reversibility | Irreversible | Irreversible | Both form stable covalent adducts. |
| Mass Shift | +138 Da | +149 Da | Distinct signatures in Mass Spec. |
Experimental Workflow Diagram
Figure 2: Integrated workflow for kinetic assessment and structural validation of BMAP inhibition.
Critical Considerations for Researchers
-
Thiol Reactivity: BMAP is a general electrophile. While the MurA active site enhances specificity, BMAP can react with other free thiols (e.g., Glutathione). In whole-cell assays, off-target toxicity must be monitored.
-
Assay Interference: High concentrations of DTT or
-mercaptoethanol in the assay buffer will quench the inhibitor before it reaches the enzyme. Use TCEP (Tris(2-carboxyethyl)phosphine) as a reducing agent if necessary, as it is less reactive toward -haloketones. -
Resistance: Similar to fosfomycin, mutations in Cys115 (e.g., C115D) will confer complete resistance to BMAP, validating the specific mechanism of action.
References
-
Mihalovits, L. M., et al. (2019). "Catalytic Mechanism and Covalent Inhibition of UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA): Implications to the Design of Novel Antibacterials." Journal of Chemical Information and Modeling.
-
Hamilton, C. J., et al. (2020).[1][2] "Advances in UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Covalent Inhibition." Frontiers in Molecular Biosciences.
-
MedChemExpress. "2-Bromo-2'-methoxyacetophenone Product Information."
-
EubOpen. "Protocol for Malachite Green Enzyme Assay."
-
BenchChem. "Analytical Characterization of 2-Bromo-2'-methoxyacetophenone."
Sources
- 1. Frontiers | Advances in UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Covalent Inhibition [frontiersin.org]
- 2. Advances in UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Covalent Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Characterization of New Inhibitors of the Escherichia coli MurA Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
Application Note: A Step-by-Step Guide for α-Bromination of Acetophenones Using N-Bromosuccinimide (NBS)
Introduction: The Synthetic Value of α-Bromoacetophenones
α-Bromoacetophenones are highly valuable synthetic intermediates in the fields of medicinal chemistry and drug development.[1][2] Their utility stems from the presence of two electrophilic sites—the carbonyl carbon and the α-carbon—and the fact that bromide is an excellent leaving group, making them versatile precursors for a wide array of molecular scaffolds.[1] These compounds are pivotal in the synthesis of various biologically active molecules, including anti-inflammatory agents and complex heterocyclic systems with therapeutic potential.[1][3]
Historically, molecular bromine (Br₂) was the reagent of choice for this transformation. However, bromine is a toxic, corrosive, and difficult-to-handle liquid, and its high reactivity can lead to non-selective reactions and the production of hazardous hydrogen bromide (HBr) gas.[4][5] N-Bromosuccinimide (NBS) has emerged as a superior alternative. As a crystalline solid, NBS is significantly easier and safer to handle.[4][5][6] Furthermore, its byproduct, succinimide, is less hazardous and can often be recycled, aligning with the principles of green chemistry.[4][7] This guide provides a detailed protocol for the selective α-bromination of acetophenones using NBS, focusing on the widely applicable acid-catalyzed pathway.
Mechanistic Insight: The Path to Selective Bromination
The α-bromination of ketones like acetophenone with NBS can proceed through two primary mechanistic pathways: a radical-initiated pathway or an ionic, acid-catalyzed pathway.[4][8] While radical conditions involving initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are effective for allylic and benzylic bromination, the acid-catalyzed route is generally preferred for the α-bromination of ketones due to its high selectivity and efficiency.[3][8]
The acid-catalyzed mechanism involves three key steps:
-
Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst.
-
Enol Formation: This is followed by the deprotonation at the α-carbon to form an enol intermediate. This step is typically the rate-determining step of the reaction.[1]
-
Nucleophilic Attack: The electron-rich double bond of the enol then acts as a nucleophile, attacking the electrophilic bromine of NBS (or Br₂ generated in situ) to yield the final α-bromoacetophenone product and regenerate the acid catalyst.[1][9]
Various catalysts can facilitate this process, with acidic alumina, silica gel, and p-toluenesulfonic acid (PTSA) being common and effective choices.[4][9][10][11]
Caption: Mechanism of acid-catalyzed α-bromination of acetophenone.
Experimental Guide: Protocol and Best Practices
Critical Safety Precautions
-
N-Bromosuccinimide (NBS): NBS is harmful if swallowed and causes severe skin burns and eye damage.[12][13] It is also an oxidizer and may intensify fire; keep away from combustible materials.[13][14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles or a face shield.[12][13]
-
Handling: Handle NBS in a well-ventilated fume hood.[13] Avoid creating dust. Do not eat, drink, or smoke when handling this chemical.[13] Wash hands thoroughly after handling.
-
Spills: In case of a spill, avoid contact with organic materials. Contain the spill with dry sand or earth and place it in a labeled container for disposal. Do not use sawdust.
Materials and Reagents
-
Substrate: Acetophenone or substituted acetophenone
-
Brominating Agent: N-Bromosuccinimide (NBS)
-
Catalyst: Acidic alumina (Al₂O₃) or silica gel (10% w/w)
-
Solvent: Methanol (reagent grade)
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, equipment for filtration (Büchner funnel), rotary evaporator, and Thin Layer Chromatography (TLC) apparatus.
Reagent Quality
Pure NBS is a white solid. Over time, it can decompose, releasing bromine and acquiring a yellow or brown color.[8][15] For best results, use pure, white NBS. If your NBS is discolored, it can be purified by recrystallization from hot water (approximately 10 g of NBS per 100 mL of water at 90-95°C).[6][8]
Step-by-Step Experimental Protocol
This protocol is a general method adapted from procedures using acidic alumina or silica gel as a catalyst.[9][10][16]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the acetophenone (10 mmol, 1.0 equiv.) in methanol (20 mL). Add the acidic alumina or silica gel catalyst (10% w/w relative to the acetophenone).
-
Initiation: Attach a reflux condenser and heat the mixture to reflux (approximately 65°C for methanol) with vigorous stirring.
-
NBS Addition: Once the mixture is refluxing steadily, add NBS (12 mmol, 1.2 equiv.) in small portions over 10-15 minutes. Causality Note: Portion-wise addition is crucial as it helps to control the concentration of the active brominating species, minimizing potential side reactions and improving the yield of the desired monobrominated product.[7][9][10]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent), checking for the consumption of the starting acetophenone. The reaction is typically complete within 15-30 minutes.
-
Work-up - Catalyst and Solvent Removal:
-
Once the reaction is complete, cool the flask to room temperature.
-
Filter the reaction mixture through a Büchner funnel to remove the heterogeneous catalyst.[10] Wash the collected catalyst with a small amount of fresh methanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.[10][16]
-
-
Work-up - Quenching and Succinimide Removal:
-
Dissolve the crude residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Trustworthiness Check: To quench any unreacted NBS, wash the organic layer with an aqueous solution of a mild reducing agent, such as saturated sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃).[17]
-
The primary byproduct, succinimide, can be challenging to remove as it has moderate water solubility and can co-elute with the product during chromatography.[17][18] Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution, followed by water and then brine.[17][19] The basic wash deprotonates the succinimide (pKa ~9.6), forming the highly water-soluble sodium salt, which is efficiently extracted into the aqueous layer.[17]
-
-
Purification and Characterization:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
If necessary, purify the final product by flash column chromatography on silica gel or by recrystallization.
-
Characterize the purified α-bromoacetophenone using standard analytical techniques such as ¹H NMR, ¹³C NMR, and melting point analysis.[1][20]
-
Caption: General experimental workflow for α-bromination using NBS.
Data Presentation: Optimizing Reaction Parameters
The success of the α-bromination is highly dependent on the reaction conditions. The table below summarizes key parameters and their effects based on literature findings.
| Parameter | Condition / Reagent | Typical Value / Observation | Rationale & Reference |
| Substrate | Acetophenone | 1.0 equivalent | The starting material for the synthesis. |
| Brominating Agent | N-Bromosuccinimide (NBS) | 1.1 - 1.2 equivalents | A slight excess ensures complete consumption of the starting material.[10][11] |
| Catalyst | Acidic Al₂O₃ / Silica Gel | 10% w/w | Heterogeneous catalysts that are easily removed by filtration and can be reused. They facilitate enol formation.[9][10] |
| p-Toluenesulfonic Acid (PTSA) | 10 mol% | A common, effective homogeneous acid catalyst.[4][21] | |
| Solvent | Methanol / Ethanol | Reflux | Polar protic solvents that work well with acid catalysts. Reflux temperature provides sufficient energy for the reaction.[7][10] |
| Dichloromethane (DCM) | Reflux | An aprotic solvent often used with homogeneous catalysts like PTSA.[4] | |
| Temperature | Reflux | ~65°C (Methanol) | Ensures a reasonable reaction rate, often leading to completion in under 30 minutes.[9][10] |
| Substituent Effect | Electron-withdrawing (e.g., -NO₂) | Lower yields | Deactivates the ketone towards enol formation, slowing the rate-determining step.[10] |
| Electron-donating (e.g., -OH, -OCH₃) | Risk of nuclear bromination | Activates the aromatic ring, leading to competitive electrophilic aromatic substitution. Substrate-directed regioselectivity is key.[7][9] |
Conclusion
The acid-catalyzed α-bromination of acetophenones using N-bromosuccinimide is a robust, efficient, and selective method for producing valuable synthetic intermediates. By carefully selecting the catalyst and solvent, and by adhering to best practices such as the portion-wise addition of NBS and a thorough aqueous work-up, researchers can achieve high yields of the desired α-bromoacetophenones. This guide provides a solid foundation for scientists to successfully implement this critical transformation in their synthetic endeavors.
References
-
Loba Chemie. (2016, May 12). N-BROMOSUCCINIMIDE EXTRA PURE MSDS. Loba Chemie. [Link]
-
SDFine. N-BROMOSUCCINIMIDE Safety Data Sheet. Sdfine. [Link]
-
Silica gel catalyzed α-bromination of ketones using N-bromosuccinimide. (2013). Journal of Chemical and Pharmaceutical Research. [Link]
-
Wikipedia. N-Bromosuccinimide. Wikipedia. [Link]
-
Carl ROTH. Safety Data Sheet: N-Bromosuccinimide. Carl ROTH. [Link]
-
Peraka, S., et al. (2013). Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. International Journal of Organic Chemistry. [Link]
-
Khaja, M., et al. (2015). KH2PO4 as a novel catalyst for regioselective monobromination of aralkyl ketones using N-bromosuccinimide. Organic Communications. [Link]
-
Izumisawa, Y., et al. (2011). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. Green and Sustainable Chemistry. [Link]
-
Xu, B., et al. (2022). A Novel Selective Method for the Synthesis of α-Bromoacetophenone and α,α-Dibromoacetophenone Using NaBr/K2S2O8. ChemistrySelect. [Link]
-
Koo, B., et al. (2014). Efficient and selective α-bromination of carbonyl compounds with N-bromosuccinimide under microwave. Arabian Journal of Chemistry. [Link]
-
ResearchGate. (2017). How to do workup after doing bromination with NBS?. ResearchGate. [Link]
-
Liu, Q., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Scientific Reports. [Link]
-
MANAC Inc. (2022, March 22). A first-line brominating agent: describing N-bromosuccinimide (NBS). Chemia. [Link]
-
ResearchGate. α-Bromination of acetophenone with NBS and PTSA under microwave irradiation. ResearchGate. [Link]
-
Adhikari, M. & Samant, S. (2004). Photochemical α-Bromination of Ketones Using N-Bromosuccinimide. Synthetic Communications. [Link]
-
ResearchGate. Schematic illustration of synthesis of α-bromoacetophenone derivatives. ResearchGate. [Link]
-
Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
AD PHARMACHEM. (2024, July 10). N-Bromo Succinimide (NBS). AD PHARMACHEM. [Link]
-
ChemBK. alpha-Bromoacetophenone. ChemBK. [Link]
-
ResearchGate. (2018). How to separate succinimide from a bromination product when using NBS?. ResearchGate. [Link]
-
Chem Help ASAP. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide. YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Efficient and selective α-bromination of carbonyl compounds with <i>N</i>-bromosuccinimide under microwave - Arabian Journal of Chemistry [arabjchem.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. adpharmachem.com [adpharmachem.com]
- 7. acgpubs.org [acgpubs.org]
- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 9. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. html.rhhz.net [html.rhhz.net]
- 11. Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids [file.scirp.org]
- 12. lobachemie.com [lobachemie.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. carlroth.com [carlroth.com]
- 15. A first-line brominating agent:describing N-bromosuccinimide (NBS):N-bromo compounds(2):Discussion series on bromination/iodination reactions 2 – Chemia [chemia.manac-inc.co.jp]
- 16. benchchem.com [benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
purification of crude 2-bromo-1-(3,5-dichloro-2-methoxyphenyl)ethanone by recrystallization
Technical Support Center: Purification of Halogenated -Bromo Ketones
Emergency Safety Directive: Lachrymator Hazard
STOP AND READ: The compound 2-bromo-1-(3,5-dichloro-2-methoxyphenyl)ethanone belongs to the class of
-
Engineering Control: All operations, including weighing and filtration, must be performed inside a functioning fume hood.
-
Decontamination: Keep a beaker of 10% aqueous sodium thiosulfate or sodium bisulfite nearby. These agents neutralize the alkylating capability of the bromo-ketone in case of spills or for cleaning glassware.
-
Thermal Warning:
-Bromo ketones are thermally unstable. Prolonged heating above 60–70°C can cause the elimination of HBr, turning the material dark/black and polymerizing it. Do not boil the solvent for extended periods.
Diagnostic Matrix: Solvent Selection
Based on the structural analogs (polychlorinated phenacyl bromides), the following solvent systems are recommended. The 2-methoxy group increases polarity slightly compared to di-chloro analogs, making alcohols viable candidates.
| Solvent System | Polarity Index | Suitability | Notes |
| Ethanol (95%) | 5.2 | Primary Choice | Best balance of solubility. The 5% water content helps precipitate the hydrophobic bromo-ketone upon cooling. |
| Isopropanol (IPA) | 3.9 | Secondary Choice | Good for "oiling out" issues. Higher boiling point allows better dissolution, but harder to remove traces. |
| Hexane / EtOAc | Mixed | Alternative | Use a 9:1 to 4:1 ratio. Best if the compound is too soluble in alcohols. |
| Methanol | 5.1 | Use with Caution | Often too good a solvent; yield may be low unless cooled to -20°C. |
Detailed Purification Protocol
Objective: Isolate high-purity crystalline solid from crude reaction mixture (likely containing unreacted methyl ketone, di-brominated impurity, and inorganic salts).
Step 1: Dissolution (The "Goldilocks" Temperature)
-
Place the crude solid in an Erlenmeyer flask.
-
Add Ethanol (95%) at a ratio of roughly 3-5 mL per gram of crude.
-
Heat the mixture on a water bath or stir plate set to 60°C .
-
Critical: Do not reflux vigorously. High heat promotes decomposition.
-
-
Add additional solvent in small increments (0.5 mL/g) until the solid just dissolves.
-
Note: If a small amount of dark, gummy material remains insoluble while the bulk has dissolved, this is likely polymerized tar. Do not add more solvent to dissolve this.
-
Step 2: Hot Filtration (Removal of Salts/Tars)
-
While the solution is still hot (50-60°C), filter it through a fluted filter paper or a pre-warmed sintered glass funnel.
-
Why: This removes inorganic salts (e.g., CuBr
residues or NBS byproducts) and insoluble polymers.
-
-
(Optional) If the solution is highly colored (dark orange/brown), add 1-2% wt/wt activated charcoal , stir for 2 minutes, and filter hot over Celite. Warning: Charcoal can adsorb product; use sparingly.
Step 3: Crystallization (Avoiding "Oiling Out")
-
Allow the filtrate to cool to room temperature slowly (over 30-45 minutes).
-
Troubleshooting: If the solution turns cloudy and deposits oil droplets instead of crystals, stop . See the Troubleshooting section below.
-
-
Once room temperature is reached and crystals have begun to form, move the flask to an ice-water bath (0-4°C) for 1 hour to maximize yield.
Step 4: Isolation & Drying [1]
-
Filter the cold slurry using vacuum filtration (Buchner funnel).
-
Wash the filter cake with a small volume of ice-cold solvent (same as used for recrystallization).
-
Volume: Use approx. 10-15% of the initial solvent volume.
-
-
Dry the solid under vacuum at room temperature. Do not use a hot oven (>40°C) as the product may melt or decompose.
Troubleshooting & FAQs
Q1: The product is "oiling out" (forming a liquid layer at the bottom) instead of crystallizing. Why?
A: This is common for low-melting solids like
-
Fix 1 (Seeding): Add a tiny crystal of pure product (seed crystal) to the solution when it is slightly turbid but still warm.
-
Fix 2 (Scratching): Use a glass rod to scratch the inner wall of the flask at the air-liquid interface. The micro-glass particles act as nucleation sites.
-
Fix 3 (Solvent Adjustment): Re-heat and add a small amount of the solvent to lower the concentration slightly, then cool very slowly.
Q2: My product is still yellow/orange after recrystallization. Is it pure?
A: Pure
-
Diagnostic: Run a TLC.[2][3][4] If the spot is single and matches the product Rf, the color might be superficial.
-
Remediation: Wash the crystals with cold pentane or hexane (if the product is insoluble in them) to remove surface colored impurities. If the color persists, a second recrystallization with charcoal is required.
Q3: How do I remove the di-brominated impurity (
-
Strategy: Recrystallization is less effective here. If the di-bromo content is >5%, flash column chromatography (Hexane/EtOAc gradient) is recommended before the final recrystallization.
-
Solvent Tip: Di-bromo derivatives are generally less soluble in ethanol than the mono-bromo product. You can try a "swish" (trituration) in cold ethanol to dissolve the mono-bromo product and filter off the di-bromo solid, but you will lose yield.
Q4: The melting point is broad (e.g., 45-55°C). A: This indicates solvent entrapment or impurities.
-
Fix: Dry the sample under high vacuum (0.1 mmHg) for 4 hours. If the range remains broad, the substance is impure. Repeat recrystallization.
Process Visualization
Figure 1: Decision tree and workflow for the purification of thermally sensitive
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for halogenated acetophenones).
-
Podgoršek, A., et al. (2009). "Halogenation of Ketones with N-Bromosuccinimide." Tetrahedron, 65(22), 4429-4439. (Discussion on impurity profiles in
-bromination). -
BenchChem Technical Repository. (2025).[2] "General Purification Protocols for Phenacyl Bromides." (Derived from analog behavior of 2-bromo-1-(3,4-dichlorophenyl)ethanone).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for
-Bromoacetophenone derivatives. (Safety and Solubility Data).
Sources
- 1. CN101462935A - Process for synthesizing alpha-bromoacetophenone compound - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-bromo-1-(3,5-dichloro-2-methoxyphenyl)ethanone
Case ID: OPT-BR-35DCM Status: Active Support Level: Tier 3 (Senior Application Scientist) Subject: Yield Optimization, Impurity Profiling, and Process Stability[1]
Executive Summary & Molecule Profile
Target Molecule: 2-bromo-1-(3,5-dichloro-2-methoxyphenyl)ethanone CAS: 683274-78-4 Primary Application: Key intermediate for benzofuran-based fungicides and kinase inhibitors.
The Challenge: Synthesizing this molecule requires balancing the activation of the alpha-carbon against the stability of the ortho-methoxy group. The 3,5-dichloro substitution pattern deactivates the aromatic ring, generally preventing ring bromination, but the ortho-methoxy group creates a risk of acid-catalyzed demethylation (cleavage to the phenol) due to the generation of HBr byproduct.[1] Furthermore, the "Goldilocks" principle applies strictly here: too little bromine leaves unreacted starting material; too much leads to the difficult-to-separate 2,2-dibromo impurity.[1]
Troubleshooting & FAQs (Ticket System)
The following solutions address the most common failure modes reported by our user base.
Ticket #101: "My product contains 10-15% of the 2,2-dibromo impurity."
Diagnosis: This is a kinetic control issue. The introduction of the first bromine atom actually activates the alpha-position for a second bromination under certain conditions (especially in basic or radical pathways), or simply due to local high concentrations of bromine.
Resolution Protocol:
-
Switch Reagents: If using elemental Bromine (
), switch to Copper(II) Bromide ( ) . releases bromine radically via a heterogeneous mechanism that inherently disfavors dibromination. -
Stoichiometry Control: Reduce
equivalents from 1.05 to 0.95 . It is easier to separate unreacted starting material (via polarity difference) than the dibromo-analog (which co-crystallizes). -
Addition Rate: If you must use
, dilute it in the reaction solvent and add it over 2–3 hours.[1] Do not add as a bolus.
Ticket #102: "Yield is good, but the product turns dark/black upon drying."
Diagnosis: Acid-Catalyzed Decomposition. The reaction generates HBr. If the product is not neutralized immediately, the residual acid attacks the ortho-methoxy ether, cleaving it to a phenol (demethylation).[1] The phenol then oxidizes, turning the solid tarry/black.[1]
Resolution Protocol:
-
The Quench: Do not just wash with water. Wash the organic layer with saturated aqueous
until the aqueous layer remains pH 8.[1] -
Solvent Swap: Avoid Acetone for recrystallization (it can undergo aldol condensation with the product). Use Ethanol/Water or Heptane/Ethyl Acetate .
-
Storage: Store the solid in the dark at 4°C. Alpha-bromo ketones are lachrymators and light-sensitive.
Ticket #103: "The reaction stalls at 60% conversion."
Diagnosis: Likely due to the accumulation of HBr inhibiting the reaction (if reversible) or insufficient activation energy due to the steric hindrance of the ortho-methoxy group.
Resolution Protocol:
-
Catalysis: Add a catalytic amount of Aluminum Chloride (
) or HBr (3-4 drops) at the start to initiate enolization. -
Temperature: Increase temperature from RT to 40–50°C . Do not reflux vigorously (
) as this promotes demethylation.
Validated Experimental Protocols
We provide two protocols: one for High Precision (recommended for medicinal chemistry scales <5g) and one for Scale-Up (recommended for process development >50g).
Method A: High Precision (Copper(II) Bromide)
Best for: Maximizing purity and avoiding over-bromination.
-
Setup: Equip a 250 mL round-bottom flask with a reflux condenser and magnetic stir bar.
-
Dissolution: Dissolve 1 eq. of 1-(3,5-dichloro-2-methoxyphenyl)ethanone in a 1:1 mixture of Ethyl Acetate and Chloroform (0.5 M concentration).
-
Reagent Addition: Add 2.0 equivalents of
(finely ground powder). Note: acts as a 1-electron oxidant, so 2 moles are needed to generate 1 mole of .[1] -
Reaction: Heat to reflux (approx. 70°C) with vigorous stirring. The black
will slowly turn into white precipitate. -
Monitoring: Check TLC/HPLC every hour. Reaction typically completes in 3–5 hours.
-
Workup: Cool to RT. Filter off the white copper salts. Wash the filtrate with water (2x) and brine (1x). Dry over
. -
Purification: Recrystallize from Ethanol.
Method B: Scale-Up (Bromine/Acetic Acid)
Best for: Cost-efficiency and large batches.
-
Setup: 3-neck flask, mechanical stirrer, addition funnel, and a gas scrubber (to trap HBr).
-
Dissolution: Dissolve 1 eq. of starting ketone in Glacial Acetic Acid (3 mL per gram of substrate).
-
Activation: Add 2–3 drops of 48% HBr to initiate enolization.
-
Addition: Add 1.0 eq. of Bromine (
) dropwise over 2 hours at Room Temperature.-
Critical: If the solution turns permanently red/brown, stop addition and wait for the color to fade (indicating consumption of
).[1]
-
-
Quench: Pour the mixture into ice water (5x volume). The product should precipitate as a solid.
-
Isolation: Filter the solid. Wash the cake thoroughly with cold water followed by 5%
solution (Critical step to prevent degradation). -
Purification: Recrystallize from MeOH/Water.
-
Expected Yield: 80–85%
-
Purity: ~95% (may contain trace dibromo)
-
Quantitative Data Comparison
| Parameter | Method A ( | Method B ( | Method C (NBS/TsOH) |
| Yield | Moderate (65-75%) | High (80-85%) | Moderate (60-70%) |
| Mono-selectivity | Excellent (>99%) | Good (90-95%) | Good (95%) |
| Atom Economy | Poor (Copper waste) | High | Moderate |
| Reaction Time | 3-5 Hours (Reflux) | 12 Hours (RT) | 6-8 Hours (Reflux) |
| Scalability | Low (<100g) | High (>1kg) | Medium |
| Demethylation Risk | Low | High (requires buffer) | Low |
Visualized Workflows
Diagram 1: Troubleshooting Decision Tree
Caption: Diagnostic logic for resolving common impurity profiles in alpha-bromination.
Diagram 2: Optimized Process Workflow (Method B)
Caption: Step-by-step workflow for the scale-up protocol emphasizing the critical neutralization step.
References
-
ChemicalBook. (n.d.). Synthesis of Ethanone, 2-bromo-1-(3,5-dichlorophenyl)-. Retrieved from
- Relevance: Provides the baseline yield (81%) and standard conditions for the route.
-
King, L. C., & Ostrum, G. K. (1964).[1] Selective bromination with copper(II) bromide. Journal of Organic Chemistry, 29(12), 3459–3461.[1]
- Relevance: Establishes the mechanistic basis for using to prevent over-bromin
-
Organic Chemistry Portal. (n.d.). Synthesis of alpha-Bromoketones. Retrieved from
- Relevance: Reviews general methodologies including NBS and oxidative bromination, providing context for altern
-
BenchChem. (2025). An In-depth Technical Guide to the Synthesis of α-Bromo-α-Methoxy Ketones. Retrieved from
- Relevance: Highlights the specific stability issues of methoxy-substituted ketones during acidic bromin
Sources
- 1. CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. (PDF) Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor [academia.edu]
- 4. semanticscholar.org [semanticscholar.org]
troubleshooting low yield in the bromination of acetophenones
Current Status: Online
Support Tier: Level 3 (Senior Application Scientist)
Topic: Optimization of Yield & Selectivity in
Executive Summary & Safety Directive
Warning: Lachrymator Hazard
Phenacyl bromides (
The Core Challenge The bromination of acetophenone is deceptively simple. While the reaction theoretically requires a 1:1 stoichiometry, low yields typically stem from three competing pathways:
-
Poly-bromination: The product (
-bromoacetophenone) is more acidic than the starting material, leading to rapid di-bromination. -
Nuclear (Ring) Bromination: Occurs in electron-rich aromatic systems (e.g., phenols, anisoles).
-
Solvolysis/Condensation: Reaction with protic solvents or self-condensation under basic conditions.
Diagnostic Workflow
Before altering your protocol, identify the specific failure mode using this logic tree.
Figure 1: Diagnostic logic for identifying the root cause of yield loss in acetophenone bromination.
Technical Deep Dive & Troubleshooting
Issue 1: The "Over-Reaction" (Poly-bromination)
Symptom: TLC shows a fast-moving spot (di-bromo species). Yield of mono-bromo is <50%.
Mechanism:
The reaction proceeds via an enol intermediate.[2][3][4][5] The introduction of an electron-withdrawing bromine atom at the
Corrective Actions:
-
Stoichiometry Control: Never use excess bromine. Use 0.95 equivalents of the brominating agent. It is easier to separate unreacted starting material than di-bromo byproducts.
-
Switch Reagents (NBS/p-TsOH): Use N-Bromosuccinimide (NBS) with p-Toluenesulfonic acid (p-TsOH).[6][7][8] This method maintains a low steady-state concentration of active bromine, favoring mono-bromination over di-bromination [1].
-
Temperature: Conduct the reaction at
to exploit the activation energy difference between the first and second bromination steps.
Issue 2: Ring vs. Chain Selectivity
Symptom: NMR shows loss of aromatic protons; Mass Spec shows correct mass but wrong fragmentation.
Mechanism:
If the aromatic ring contains electron-donating groups (EDGs) like -OH or -OMe, the ring becomes highly activated toward Electrophilic Aromatic Substitution (EAS). Lewis acids (like
Corrective Actions:
-
The Copper Solution: Switch to Copper(II) Bromide (
) in refluxing Ethyl Acetate/Chloroform (1:1).[1] This heterogeneous reaction is highly specific for the -carbonyl position and suppresses EAS on activated rings [3]. -
Solvent Change: Avoid Lewis acidic conditions. Use ether or dioxane-dioxane dibromide complexes.
Issue 3: Starting Material Stalling
Symptom: Reaction stops at 60% conversion despite excess reagents.
Mechanism:
In acid-catalyzed bromination using
Corrective Actions:
-
HBr Scavenging: If using
, add a weak base (like propylene oxide) or use a stream of nitrogen to purge HBr gas (scrubbed into NaOH). -
Catalyst Refresh: If using NBS/p-TsOH, add an additional 0.1 eq of p-TsOH if the reaction stalls.
Reagent Selection Matrix
Use this table to select the optimal reagent based on your substrate's electronic properties.
| Reagent System | Mechanism Type | Best For | Major Drawback |
| Acid-Catalyzed Ionic | Simple, unfunctionalized acetophenones. | High risk of poly-bromination; harsh acidic conditions. | |
| NBS / p-TsOH | Ionic (In situ | Substrates sensitive to high acidity; high mono-selectivity. | Requires purification to remove succinimide. |
| Heterogeneous Radical/Ionic Hybrid | Activated rings (Phenols, Anisoles); Acid-labile groups. | Requires 2.0 eq of Cu salt; expensive for scale-up. | |
| PTAB (Tribromide) | Ionic ( | Stoichiometric precision; solid handling. | Atom economy is poor (high MW waste). |
Recommended Protocol: The NBS/p-TsOH Method
This protocol is recommended for 80% of cases due to its balance of selectivity and operational simplicity. It avoids the handling of liquid bromine.
Reaction Pathway:
The p-TsOH catalyzes the enolization of the ketone. NBS reacts with the enol (or trace HBr reacts with NBS to generate low concentrations of
Figure 2: Mechanistic flow of acid-catalyzed NBS bromination. Note the kinetic control preventing the product from re-entering the enol cycle.
Step-by-Step Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve acetophenone (1.0 eq, e.g., 10 mmol) in Acetonitrile (
, 5 mL/mmol).-
Note: Acetonitrile is preferred over MeOH to avoid potential
-methoxy side products.
-
-
Catalyst: Add p-Toluenesulfonic acid monohydrate (p-TsOH
, 0.1 eq). -
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.0 eq) in one portion.
-
Critical: Ensure NBS is white/crystalline. Yellow NBS contains free bromine and degrades selectivity. Recrystallize from water if necessary.
-
-
Reaction: Reflux the mixture (
) for 2–4 hours.-
Monitoring: Check TLC every hour. Look for the disappearance of the starting material spot.[9]
-
-
Workup:
-
Cool to room temperature.
-
Concentrate solvent under reduced pressure.
-
Redissolve residue in Ethyl Acetate and wash with water (
) to remove succinimide and acid catalyst. -
Dry over
, filter, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Hexane or purify via rapid silica chromatography (Note: Phenacyl bromides can decompose on silica; use 1%
in eluent if streaking occurs).
References
-
Selectivity of NBS/p-TsOH
- Lee, J. C., et al. "Ultrasound-assisted p-toluenesulfonic acid-catalyzed selective halogenation of ketones with N-halosuccinimides.
-
Ring vs.
- Langlois, Y.
-
Copper(II)
- King, L. C., & Ostrum, G. K. "Selective Bromination with Copper(II) Bromide." Journal of Organic Chemistry, 29(12), 3459–3461.
-
Green Chemistry Approaches
- Podgoršek, A., et al. "Oxidative Halogenation with Hydrogen Peroxide." Green Chemistry, 11, 120-126.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sonochemical bromination of acetophenones using p-toluenesulfonic acid-N-bromosuccinimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategic Control of Aromatic Bromination
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of electrophilic aromatic bromination. Our focus is to provide actionable troubleshooting strategies and in-depth FAQs to address a common and critical challenge: the prevention of over-bromination and the formation of undesired 2,2-dibromo byproducts.
Introduction: The Challenge of Selectivity
Electrophilic aromatic bromination is a fundamental transformation in organic synthesis, crucial for creating intermediates used in pharmaceuticals, agrochemicals, and functional materials.[1] The reaction typically proceeds via the attack of an electron-rich aromatic ring on an electrophilic bromine species, often activated by a Lewis acid.[2][3][4][5][6] While the goal is often monosubstitution, the introduction of the first bromine atom can, in some cases, activate the ring towards further substitution, leading to the formation of di- or polybrominated products. This guide provides the expertise to mitigate these side reactions and enhance the selectivity of your bromination protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a significant amount of a dibrominated byproduct. What is the primary cause of this over-bromination?
A1: Over-bromination is a common issue that arises from the reactivity of the monobrominated product. The initial bromination of an activated aromatic ring introduces a bromine atom, which is an ortho, para-directing group. Although it is a deactivating group through its inductive effect, its lone pairs can stabilize the arenium ion intermediate through resonance, particularly for attack at the ortho and para positions. If the starting material is highly activated (e.g., phenols, anilines, or their ethers), the monobrominated product may still be sufficiently reactive to undergo a second bromination faster than the unreacted starting material.[7]
Key Mechanistic Insight: The reaction proceeds through a stepwise mechanism involving the formation of a cationic intermediate known as a σ-complex or Wheland intermediate.[1] The stability of this intermediate dictates the reaction rate and regioselectivity. For highly activated systems, the energy barrier for the second bromination can be comparable to or even lower than the first, leading to a mixture of products.
Q2: How does my choice of brominating agent impact the formation of dibromo byproducts?
A2: The choice of brominating agent is critical in controlling selectivity. More reactive agents increase the likelihood of over-bromination.
-
Molecular Bromine (Br₂): Often used with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃), this is a powerful brominating system.[2][3][5][8] The Lewis acid polarizes the Br-Br bond, creating a more potent electrophile.[5][6][8] This high reactivity can easily lead to over-bromination, especially with activated substrates.
-
N-Bromosuccinimide (NBS): Generally considered a milder and more selective brominating agent.[1] It can be used with or without a catalyst, depending on the substrate's reactivity. For many applications, NBS in a suitable solvent like acetonitrile offers excellent para-selectivity for activated arenes.[1]
-
Copper(II) Bromide (CuBr₂): This reagent has been shown to be effective for the selective monobromination of electron-rich aromatic compounds like phenols, anilines, and aryl ethers at room temperature.[9] It often provides the corresponding monobrominated product with high selectivity and in good yields.[9]
Data Summary: Comparison of Brominating Agents for Anisole
| Brominating Agent System | Solvent | Temperature (°C) | Yield (%) | Regioselectivity (p:o) | Reference |
| Br₂ / Thallium(III) Acetate | CCl₄ | Room Temp | 91 | High para | US Patent 3689559A[8] |
| N-Bromosuccinimide (NBS) | Acetonitrile | Room Temp | High | High para | [1] |
| Copper(II) Bromide (CuBr₂) | Acetonitrile | Room Temp | Moderate to Good | High para | [9] |
Q3: What role does temperature play in controlling selectivity, and what is the recommended experimental approach?
A3: Temperature is a crucial parameter for controlling selectivity in electrophilic aromatic bromination. Lowering the reaction temperature can significantly enhance selectivity by favoring the kinetically controlled product over the thermodynamically controlled one. At lower temperatures, the difference in activation energies between the first and second bromination becomes more pronounced, allowing for a more selective reaction.[1]
Experimental Protocol: Low-Temperature Bromination of a Highly Activated Aromatic Compound
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, dissolve the aromatic substrate (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane).
-
Cooling: Cool the solution to a low temperature (e.g., -30 °C to 0 °C) using a cooling bath (e.g., dry ice/acetone or ice/salt).[1]
-
Reagent Addition: Dissolve the brominating agent (e.g., NBS, 1.0-1.1 eq) in the same anhydrous solvent and add it dropwise to the cooled solution of the substrate over a period of 30-60 minutes.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate or sodium sulfite to consume any unreacted bromine.[10]
-
Work-up: Allow the mixture to warm to room temperature, and then proceed with a standard aqueous work-up and extraction with an organic solvent.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Logical Workflow for Temperature Optimization
Caption: A decision-making diagram for troubleshooting solvent selection.
Q5: My substrate is highly deactivated, and I'm struggling to achieve any bromination. How can I address this?
A5: For deactivated aromatic compounds (e.g., those with nitro or cyano groups), a more potent brominating system is required.
-
Stronger Lewis Acids: Using a stronger Lewis acid like AlCl₃ in conjunction with Br₂ can increase the electrophilicity of the bromine. [8]* Harsher Conditions: Higher temperatures may be necessary to overcome the activation energy barrier. [7]* Specialized Reagents: A combination of N-bromosuccinimide in concentrated sulfuric acid can be effective for monobrominating highly deactivated aromatic compounds under mild conditions. [11]Another approach involves using a mixture of bromine and bromine trifluoride, which can brominate deactivated rings at mild temperatures. [12] Reaction Pathway for Deactivated Arenes
Caption: General reaction pathway for the bromination of deactivated aromatic rings.
References
-
Hu, Y., et al. (2020). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 25(15), 3488. [Link]
-
Making Molecules. (2025). Electrophilic Aromatic Substitution. [Link]
-
JoVE. (2025). Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. [Link]
-
Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]
-
Chemistry World. (2023). Electrophilic aromatic bromination study casts doubt on textbook intermediate. [Link]
-
Taylor & Francis Online. (2007). Copper(II) Bromide: A Simple and Selective Monobromination Reagent for Electron‐Rich Aromatic Compounds. [Link]
-
Filo. (2025). Discuss the role of lewis acid in the preparation of aryl bromide and chloride in the dark. [Link]
-
Brainly.in. (2018). Discuss the role of lewis acid in the preparation of aryl bromide and chloride in the dark. [Link]
-
RSC Publishing. (2014). A novel method for copper(ii) mediated region-selective bromination of aromatic rings under mild conditions. [Link]
-
SpringerLink. (2019). Selective α-bromination of aryl carbonyl compounds: prospects and challenges. [Link]
-
Organic Chemistry Portal. (2022). Bromoarene synthesis by bromination or substitution. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]
-
Organic Chemistry Portal. (2006). A Convenient Synthesis of 2,2-Dibromo-1-arylethanones by Bromination of 1-Arylethanones with the H2O2-HBr System. [Link]
- Google Patents. (1990).
-
Master Organic Chemistry. (2013). Bromination of Alkenes - The Mechanism. [Link]
-
MDPI. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. [Link]
Sources
- 1. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 3. Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene [jove.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Discuss the role of lewis acid in the preparation of aryl bromide and chl.. [askfilo.com]
- 6. brainly.in [brainly.in]
- 7. Aromatic Reactivity [www2.chemistry.msu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 12. US4954648A - Method for the bromination of aromatic compound - Google Patents [patents.google.com]
stability and storage conditions for 2-bromo-1-(3,5-dichloro-2-methoxyphenyl)ethanone
Product CAS: 683274-78-4 | Class:
Introduction: The "Reactive Handle" Paradox
Welcome to the technical support hub for 2-bromo-1-(3,5-dichloro-2-methoxyphenyl)ethanone . As a researcher, you likely selected this compound for its electrophilic
However, the very feature that makes it useful—its high reactivity—makes it inherently unstable. This guide addresses the specific stability challenges posed by the 3,5-dichloro (electron-withdrawing) and 2-methoxy (electron-donating/steric) substituents, providing actionable protocols to prevent degradation before your reaction even starts.[1]
Module 1: Critical Storage & Stability
Q: My white powder has turned sticky and yellow. Is it still usable?
Status: CRITICAL WARNING Diagnosis: Your compound has undergone Autocatalytic Acidolysis .[1]
The Mechanism: Alpha-bromoacetophenones are prone to hydrolysis by trace atmospheric moisture.[1]
-
Initiation: Water attacks the
-carbon, displacing bromide.[1] -
Acid Release: This generates HBr (Hydrobromic acid).[1]
-
The "2-Methoxy" Vulnerability: Unlike simple phenyl analogs, your compound has an ortho-methoxy group.[1] The generated HBr can attack this ether linkage, causing demethylation to a phenol.
-
Autocatalysis: The released acid accelerates further hydrolysis, turning the solid into a yellow/brown gum.
Decision Protocol:
-
Light Yellow (Free flowing): Usable. Recrystallize if purity >95% is required.
-
Dark Yellow/Orange (Sticky/Clumping): DISCARD. The presence of significant HBr will ruin acid-sensitive couplings.[1]
-
Brown Oil: HAZARD. Contains high concentrations of HBr and lachrymatory degradation products. Neutralize before disposal.[1]
Visualization: The Degradation Loop
The following diagram illustrates why "dry storage" is not just a suggestion, but a chemical necessity.
Caption: The autocatalytic degradation cycle triggered by moisture, leading to HBr release and subsequent ether cleavage.
Q: What are the exact storage conditions to prevent this?
Do not store this on the benchtop, even for a day.
| Parameter | Requirement | Scientific Rationale |
| Temperature | -20°C (Long-term) | Slows the kinetics of nucleophilic displacement by trace water.[1] |
| Atmosphere | Argon or Nitrogen | Displaces humid air.[1] The compound is hygroscopic due to the polar carbonyl/ether motif. |
| Container | Amber Vial + Parafilm | The C-Br bond is photosensitive (homolytic cleavage).[1] Amber glass filters UV light.[1] |
| Desiccant | Required | Store the vial inside a secondary jar containing Drierite or silica gel. |
Module 2: Solubilization & Reaction Setup
Q: Can I make a stock solution in DMSO or Methanol?
Answer: NO. This is the most common cause of "phantom" impurities in LCMS.
-
Methanol/Ethanol: The solvent acts as a nucleophile. Over 2-4 hours, you will form the
-methoxy acetophenone ether, displacing the bromine.[1] -
DMSO: While excellent for dissolving, DMSO is an oxidant. On standing, it can oxidize the
-carbon (Kornblum Oxidation), converting your reactant into a phenylglyoxal derivative.
Solvent Compatibility Guide:
| Solvent | Compatibility | Notes |
| Dichloromethane (DCM) | Excellent | Best for storage/transfer.[1] Non-nucleophilic.[1] |
| Toluene | Good | Good for high-temp reactions; low solubility at cold temps.[1] |
| THF (Tetrahydrofuran) | Moderate | Must be anhydrous .[1] Stabilizers (BHT) are generally fine. |
| Acetone | Poor | Can undergo aldol condensation with the product under basic conditions.[1] |
| DMSO/DMF | Use Immediately | Only for immediate reaction use. Do not store. |
| Alcohols (MeOH/EtOH) | FORBIDDEN | Rapid solvolysis (ether formation).[1] |
Module 3: Safety & The "Lachrymator" Factor
Q: My eyes burn even though I'm working in the hood. What is happening?
Diagnosis: Sublimation and Draft Turbulence. This compound is a Lachrymator (tear gas agent).[2][3] It activates TRPA1 channels in the eyes and lungs. The "2-bromo" moiety makes it highly volatile and irritating.[1]
Troubleshooting the Fume Hood:
-
Sash Height: Lower the sash to the lowest working position.
-
Turbulence: Remove clutter (boxes, bottles) from the back of the hood. These block airflow and cause "eddy currents" that roll vapors back toward your face.
-
Weighing: Do NOT weigh this on an open balance bench.
-
Protocol: Tare your vial inside the hood. Add solid. Cap it tightly. Then move to the balance.
-
Emergency Neutralization Protocol (Spills/Glassware)
Do not wash glassware directly with water (it creates HBr gas). Use this "Quench Solution" to chemically destroy the lachrymator.
The "Thio-Quench" Recipe:
-
Ingredients: 10% Sodium Thiosulfate (
) + 2% Sodium Bicarbonate ( ) in water. -
Mechanism: Thiosulfate nucleophilically attacks the
-carbon, displacing the bromine to form a non-volatile, water-soluble salt.[1] Bicarbonate neutralizes the HBr byproduct.[1] -
Procedure: Soak all spatulas, flasks, and weigh boats in this bath for 1 hour before standard washing.
Module 4: Experimental Troubleshooting (FAQ)
Q: I see two spots on TLC before adding my second reagent.
Analysis: If you used a protic solvent or wet ethyl acetate for the TLC spotting, you likely created the artifact yourself on the plate.
-
Test: Run the TLC again using 100% DCM as the spotting solvent.
-
Result: If it is still two spots, the lower spot is likely the hydrolysis product (
-hydroxy ketone).[1] Purify via silica plug (Hexane/EtOAc).
Q: The reaction turned black immediately upon adding amine.
Cause: Exothermic decomposition.
The reaction of
-
Solution: Cool the reaction to 0°C before adding the amine. Add the amine dropwise.[1]
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 11237307: this compound.[1] PubChem.[1][4] [Link][1]
-
Occupational Safety and Health Administration (OSHA). (2024).[5][6] Occupational Health Guideline for
-Haloketones. United States Department of Labor.[1][5] [Link] -
Evolve Ltd. (2021).[1] Guide to Storing Lab Chemicals Safely: Segregation of Volatile Poisons and Lachrymators. Evolve Scientific. [Link]
Sources
- 1. 2-Bromo-1-(3-methoxyphenyl)ethanone | 5000-65-7 [sigmaaldrich.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one | C9H8BrFO2 | CID 2756985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
Technical Support Center: Monitoring Acetophenone Bromination with TLC
Welcome to the Technical Support Center for monitoring the α-bromination of acetophenone using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for this common synthetic transformation. The α-bromo ketones resulting from this reaction are crucial intermediates in the synthesis of a wide range of biologically active molecules.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is TLC the preferred method for monitoring the bromination of acetophenone?
A1: Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and highly sensitive analytical technique ideal for real-time reaction monitoring.[3][4] For the bromination of acetophenone, TLC allows for the clear visualization of the consumption of the starting material (acetophenone) and the formation of the product (α-bromoacetophenone).[5][6] This is possible due to the polarity difference between the reactant and the product. α-Bromoacetophenone is generally more polar than acetophenone, resulting in a lower Retention Factor (Rf) value on a standard silica gel TLC plate. This difference in migration allows for easy tracking of the reaction's progress towards completion.[7]
Q2: What is the underlying principle of separation for acetophenone and α-bromoacetophenone on a silica TLC plate?
A2: The separation is based on the principle of adsorption chromatography.[7] Silica gel, the stationary phase, is a highly polar material due to the presence of surface silanol (Si-OH) groups.[8] The mobile phase, a solvent or solvent mixture, is typically less polar. More polar compounds will have stronger interactions (like hydrogen bonding and dipole-dipole interactions) with the silica gel, causing them to adsorb more strongly and travel a shorter distance up the plate.[9] α-Bromoacetophenone, with the electron-withdrawing bromine atom, is more polar than acetophenone. Consequently, it adheres more strongly to the silica gel and has a lower Rf value compared to the less polar acetophenone.[10]
Q3: What is a suitable mobile phase (solvent system) for this analysis?
A3: A good starting point for a mobile phase is a mixture of a non-polar solvent and a moderately polar solvent. A common and effective system is a mixture of hexane and ethyl acetate .[11] The optimal ratio will depend on the specific reaction conditions and desired separation.
-
Starting Recommendation: Begin with a 9:1 or 8:2 (v/v) mixture of hexane:ethyl acetate.[11]
-
Optimization: The goal is to achieve an Rf value for the starting material (acetophenone) between 0.4 and 0.6.[11] If the spots are too high on the plate (Rf > 0.7), the solvent system is too polar; increase the proportion of hexane. If the spots remain near the baseline (Rf < 0.2), the system is not polar enough; increase the proportion of ethyl acetate.[12]
| Compound | Polarity | Expected Rf Range (Hexane:EtOAc 9:1) |
| Acetophenone | Less Polar | 0.4 - 0.6[11] |
| α-Bromoacetophenone | More Polar | 0.2 - 0.4 |
Table 1: Expected Polarity and Rf values.
Q4: How do I visualize the spots on the TLC plate?
A4: Since both acetophenone and α-bromoacetophenone are colorless, a visualization technique is required.[13]
-
UV Light (Non-destructive): The most common method is using a UV lamp at 254 nm.[13][14] Both compounds contain an aromatic ring that will absorb UV light, appearing as dark spots against the fluorescent green background of the TLC plate.[11][13] This method is non-destructive, meaning the plate can be subjected to other visualization techniques afterward.
-
Staining (Destructive):
-
Potassium Permanganate (KMnO₄) Stain: This stain is useful for visualizing compounds that can be oxidized, such as ketones. Spots will appear as yellow-brown against a purple background.
-
p-Anisaldehyde Stain: This stain can react with ketones to produce colored spots upon heating.[13]
-
Experimental Protocols
Protocol 1: Preparing and Running the TLC Plate
-
Plate Preparation: Lightly draw a pencil line (the origin) about 1 cm from the bottom of a silica gel TLC plate.[10][14] Mark three lanes for "S" (Starting Material), "C" (Co-spot), and "R" (Reaction Mixture).
-
Sample Preparation:
-
Starting Material (S): Dissolve a small amount of pure acetophenone in a volatile solvent like ethyl acetate or dichloromethane.
-
Reaction Mixture (R): Using a capillary tube, withdraw a small aliquot from the reaction mixture.[5][15] It may be necessary to dilute this aliquot in a vial with a small amount of ethyl acetate.
-
-
Spotting the Plate:
-
Using a clean capillary tube for each sample, spot a small amount onto the corresponding mark on the origin line.
-
For the co-spot lane (C), first spot the starting material, then, using the reaction mixture capillary, spot directly on top of the initial spot.[15]
-
Ensure spots are small and concentrated. Allow the solvent to fully evaporate between applications.[16]
-
-
Developing the Plate:
-
Place a small amount of the chosen mobile phase into a developing chamber lined with filter paper to ensure vapor saturation.[17][18]
-
Carefully place the TLC plate into the chamber, ensuring the solvent level is below the origin line.[16] Cover the chamber.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp and circle them with a pencil.[14]
-
Workflow for Monitoring Reaction Progress
Caption: Workflow for TLC monitoring of acetophenone bromination.
Troubleshooting Guide
Q5: My spots are streaking. What's wrong?
A5: Streaking on a TLC plate can be caused by several factors:[16]
-
Sample Overload: The most common cause is applying too much sample to the plate.[16] Try diluting your sample further before spotting.
-
Inappropriate Solvent: The sample may not be fully soluble in the mobile phase, causing it to streak as it moves up the plate. Consider adding a small amount of a more polar solvent to your mobile phase.
-
Highly Polar Compounds: If your product or starting material is very polar, it may streak. A more polar solvent system might be needed.
Q6: I see multiple spots in the reaction lane other than the starting material and the expected product. What could they be?
A6: The presence of additional spots could indicate:
-
Side Products: The bromination of acetophenone can sometimes lead to side products. Under certain conditions, dibromination (α,α-dibromoacetophenone) can occur, or even aromatic bromination on the phenyl ring if the conditions are not controlled.[19][20]
-
Impurities: The starting acetophenone may not have been pure. It is always good practice to run a TLC of the starting material alone to confirm its purity.[5][15]
-
Degradation: Some compounds can degrade on the silica gel plate.
Q7: My starting material and product spots are too close together (poor resolution). How can I improve the separation?
A7: If the Rf values are too similar, you need to change the polarity of the mobile phase.
-
Decrease Polarity: Try a solvent system with a higher proportion of the non-polar component (e.g., increase hexane, decrease ethyl acetate). This will cause both spots to move less, but may increase the relative distance between them.
-
Change Solvents: Sometimes, changing one of the solvents entirely can improve separation. For example, you could try a dichloromethane/hexane system.[21] The key is to experiment with different solvent systems to find the one that provides the best resolution.
Troubleshooting Flowchart
Caption: A decision tree for troubleshooting common TLC issues.
References
- Vertex AI Search. (n.d.). Explain how one can visualize each of acetophenone and 1-phenylethanol on a TLC plate.
- StudyRaid. (2025, March 15). Understand tLC and HPLC Analysis of Acetophenone.
- Benchchem. (n.d.). Acid-catalyzed bromination of acetophenone derivatives in organic synthesis.
- RSC Publications. (n.d.). Silica gel catalyzed α-bromination of ketones using N-bromosuccinimide.
- Chemistry LibreTexts. (2025, August 21). 5.3: TLC Uses.
- Quora. (2020, December 5). What is bromination acetophenone?
- Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
- ResearchGate. (n.d.). The reaction mechanism of α-bromination of acetophenone derivatives.
- Benchchem. (n.d.). An In-depth Technical Guide to the α-Bromination of 3',5'-Diacetoxyacetophenone.
- YouTube. (2014, April 25). Alpha Bromination of a Ketone 002.
- Gao, Y., et al. (2024, February 13). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. BMC Chemistry.
- Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation.
- brainly.com. (2023, May 12). What product is formed when acetophenone is reacted with bromine under acidic conditions?
- Gao, Y., et al. (2024, February 21). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. PMC.
- Goswami, J., & Goswami, A. (n.d.). Selective bromination of acetophenone derivatives with bromine in methanol. Zenodo.
- Quora. (2018, August 12). What is the product form when acetophenone reacts with Br2 and NaOH?
- Filo. (2025, June 25). The major product formed in the following chemical transformation is: Ace...
- ResearchGate. (n.d.). Sonochemical bromination of acetophenones using p-toluenesulfonic acid±N-bromosuccinimide.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC.
- DSpace@MIT. (n.d.). 7.3. Thin layer Chromatography (TLC) Guide.
- Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.
- Chemistry Stack Exchange. (2025, May 11). How to separate phenacyl bromide and acetophenone?
- Chemistry Online @ UTSC. (n.d.). Thin Layer Chromatography.
- Benchchem. (n.d.). C13H14BrN3O4 purification challenges and solutions.
- Organic Chemistry at CU Boulder. (n.d.). Thin Layer Chromatography (TLC).
- Merck Millipore. (n.d.). TLC Tips and Tricks.
- J&K Scientific LLC. (2023, November 20). Thin-Layer Chromatography (TLC) User Guide.
- Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography.
- Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
- Reddit. (2024, February 13). Bromination Help. r/Chempros.
- University of California, Los Angeles. (n.d.). Thin Layer Chromatography (TLC).
- Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC.
- ResearchGate. (2013, November 18). How can I find out the same Rf value compounds by TLC wise without using NMR?
- Chemistry LibreTexts. (2022, April 7). 2.3D: Separation Theory.
- YouTube. (2013, June 15). Calculating Rf Values.
- CHEM 344 Thin Layer Chromatography. (n.d.).
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Validation & Comparative
1H NMR and 13C NMR analysis of 2-bromo-1-(3,5-dichloro-2-methoxyphenyl)ethanone
An In-Depth Guide to the Structural Elucidation of 2-bromo-1-(3,5-dichloro-2-methoxyphenyl)ethanone: A Comparative Analysis of NMR Spectroscopy
In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous determination of a molecule's structure is the bedrock upon which all further investigation is built.[1] For novel compounds like this compound, a potential synthetic intermediate for complex drug candidates, rigorous structural verification is not merely a procedural step but a critical checkpoint for validating synthetic pathways and ensuring downstream success.
This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) characteristics of this compound. We will delve into the predicted ¹H and ¹³C NMR spectra, explaining the rationale behind the expected chemical shifts and coupling patterns. Furthermore, we will objectively compare the depth of information provided by NMR with alternative analytical techniques, namely Mass Spectrometry (MS) and Infrared (IR) Spectroscopy, to illustrate why NMR remains the preeminent tool for complete structural elucidation of small organic molecules.[2][3]
The Unparalleled Power of NMR in Molecular Cartography
While various spectroscopic methods provide valuable pieces of the structural puzzle, NMR spectroscopy is unique in its ability to map the complete carbon-hydrogen framework of a molecule.[3][4] Unlike techniques that identify functional groups (IR) or determine molecular mass (MS), NMR provides direct evidence of the connectivity and spatial relationships of atoms. This allows for a detailed, atom-by-atom construction of the molecular architecture, making it an indispensable technique.[2][3] For a molecule with the complexity of this compound—featuring a highly substituted aromatic ring and a reactive side chain—NMR is the only single technique that can provide a complete and unambiguous structural assignment.
Predicted NMR Spectral Analysis of this compound
To fully appreciate the analytical power of NMR, we will predict the ¹H and ¹³C spectra for our target compound. These predictions are grounded in established principles of chemical shift theory and spin-spin coupling, informed by spectral data from analogous halogenated and methoxy-substituted acetophenones.[5][6][7]
Figure 2: A typical workflow demonstrating the synergistic use of multiple analytical techniques.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would provide the exact molecular weight, allowing for the determination of the molecular formula (C₉H₇BrCl₂O). A key diagnostic feature would be the complex isotopic pattern arising from the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an ~1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in an ~3:1 ratio). This pattern serves as a powerful confirmation of the elemental composition. However, MS provides no information about how these atoms are connected.
Infrared (IR) Spectroscopy
IR spectroscopy would confirm the presence of key functional groups. [8]We would expect to see:
-
A strong absorption band around 1690-1710 cm⁻¹ , characteristic of a conjugated ketone (C=O stretch).
-
Absorption bands in the 1000-1300 cm⁻¹ range corresponding to the C-O stretching of the methoxy group and the aryl ether.
-
Bands in the 600-800 cm⁻¹ region, indicative of C-Cl and C-Br bonds.
While useful for identifying these motifs, IR spectroscopy cannot distinguish between isomers or provide a detailed connectivity map.
Comparative Performance Overview
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Complete C-H framework, atom connectivity, stereochemistry, spatial relationships. | Provides the most detailed structural information; non-destructive. [2] | Lower sensitivity than MS; requires slightly larger sample amounts. |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS), fragmentation patterns, isotopic abundance. | Extremely high sensitivity; confirms elemental composition. | Provides no direct information on atom connectivity or isomerism. |
| IR Spectroscopy | Presence of specific functional groups (e.g., C=O, O-H, C-O). | Fast, inexpensive, good for a quick check of functional groups. | Provides very limited information on the overall molecular structure. [8] |
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols should be employed.
Protocol for ¹H and ¹³C NMR Data Acquisition
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts; CDCl₃ is a common first choice for non-polar to moderately polar compounds.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.
-
Cap the NMR tube and gently invert several times to ensure the solution is homogeneous.
-
-
Instrument Setup (for a 400 MHz Spectrometer):
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift.
-
Shim the magnetic field to achieve maximum homogeneity, which is crucial for obtaining sharp, well-resolved peaks. A good shim results in a narrow and symmetrical peak for the TMS signal.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Use a standard 90° pulse sequence.
-
Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.
-
Apply Fourier transformation to the acquired Free Induction Decay (FID) to generate the spectrum.
-
Phase the spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each peak. [9]
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C nucleus frequency.
-
Set a wider spectral width to accommodate the larger chemical shift range of carbon (e.g., 0-220 ppm).
-
Use a standard pulse sequence with broadband proton decoupling to ensure that each carbon signal appears as a singlet.
-
Increase the number of scans significantly (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.
-
Process the data similarly to the ¹H spectrum, using the solvent peak or TMS for chemical shift referencing.
-
Conclusion
The structural elucidation of this compound serves as an excellent case study for the application of modern analytical techniques. While MS and IR provide rapid and valuable confirmatory data regarding molecular formula and functional groups, only NMR spectroscopy possesses the capability to assemble the complete, unambiguous three-dimensional structure. The detailed analysis of predicted ¹H and ¹³C NMR spectra reveals a unique spectroscopic fingerprint, allowing for the precise mapping of each atom within the molecule. For researchers in drug development and chemical synthesis, mastering the interpretation of NMR data is not just a skill but a necessity for driving innovation and ensuring scientific rigor.
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Synthesis of 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone. PrepChem.com. [Link]
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2-Bromo-1-(4-Methoxyphenyl)ethanone - Acta. Amanote Research. [Link]
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Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
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A Researcher's Guide to Interpreting Mass Spectra of Halogenated Acetophenones
Halogenated acetophenones are a critical class of compounds, serving as key intermediates in pharmaceutical synthesis and as subjects of fundamental chemical research. Their structural elucidation is paramount, and mass spectrometry (MS) stands as an indispensable tool for this purpose. This guide provides an in-depth comparison of the mass spectrometric behavior of various halogenated acetophenones, grounded in the principles of fragmentation chemistry. We will explore the causality behind experimental choices and provide the necessary data to empower researchers in their analytical endeavors.
Foundational Principles: Ionization and Isotopic Abundance
For volatile and thermally stable molecules like halogenated acetophenones, Electron Ionization (EI) is the technique of choice.[1] EI utilizes high-energy electrons (typically 70 eV) to bombard the analyte, creating a high-energy molecular radical cation (M+•) that undergoes predictable and reproducible fragmentation.[1] This "hard" ionization technique is advantageous because the resulting fragmentation patterns are highly characteristic of the molecule's structure and can be compared against extensive spectral libraries like the NIST Mass Spectral Library for confident identification.[2]
A defining characteristic in the mass spectra of chloro- and bromo-substituted compounds is the presence of distinct isotopic patterns. Unlike many other elements common in organic chemistry, chlorine and bromine have significant natural abundances of heavier isotopes.
-
Chlorine: Exists as ³⁵Cl (75.8%) and ³⁷Cl (24.2%), resulting in an approximate 3:1 ratio for peaks separated by 2 m/z units (M and M+2).[3]
-
Bromine: Exists as ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), leading to an almost 1:1 ratio for the M and M+2 peaks.[4][5]
The recognition of these isotopic signatures is the first and most crucial step in identifying the presence and number of chlorine or bromine atoms in an unknown analyte.[3]
Characteristic Fragmentation Pathways
The fragmentation of halogenated acetophenones in an EI source is governed by the stability of the resulting ions and neutral losses. The primary fragmentation routes are well-established and provide a logical framework for spectral interpretation.
α-Cleavage: The Dominant Fragmentation
The most prominent fragmentation pathway for acetophenone and its derivatives is α-cleavage, specifically the loss of the methyl radical (•CH₃, a loss of 15 Da).[6][7] This cleavage of the bond between the carbonyl carbon and the methyl carbon results in the formation of a highly stable halobenzoyl cation. This fragment is often the base peak (the most intense peak) in the spectrum.[7]
[M]+• → [M - CH₃]⁺ + •CH₃
Formation of the Benzoyl Cation and Subsequent Fragments
Another significant fragmentation involves the cleavage of the bond between the carbonyl carbon and the halogenated methylene group. This leads to the formation of the benzoyl cation at m/z 105. This ion can further lose a molecule of carbon monoxide (CO, a loss of 28 Da) to produce the phenyl cation at m/z 77.
[M]+• → [C₆H₅CO]⁺ (m/z 105) + •CH₂X [C₆H₅CO]⁺ → [C₆H₅]⁺ (m/z 77) + CO
Halogen-Specific Cleavages
The strength of the carbon-halogen (C-X) bond influences the likelihood of other fragmentation pathways. The bond strength decreases down the group (C-F > C-Cl > C-Br > C-I), making the loss of heavier halogens more favorable.[8] This can manifest as the loss of the halogen radical (•X) or as the loss of a neutral hydrogen halide (HX).
The halobenzoyl cation ([M - CH₃]⁺) can also lose a CO molecule to form a halophenyl cation.
[M - CH₃]⁺ → [C₆H₄X]⁺ + CO
The following diagram, generated using DOT language, illustrates these primary fragmentation pathways for a generic 2-haloacetophenone.
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Navigating the Chemical Maze: A Comparative Guide to High-Throughput Analysis of Ketone-Containing Combinatorial Libraries
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics and functional molecules, combinatorial chemistry has emerged as a powerful engine for generating vast libraries of diverse compounds. Among these, ketone derivatives hold a prominent position due to their prevalence in bioactive molecules and their utility as versatile synthetic handles. However, the sheer volume and complexity of these libraries necessitate robust, efficient, and accurate high-throughput screening (HTS) methodologies to identify promising candidates. This guide provides a critical comparison of the leading analytical techniques for the high-throughput analysis of combinatorial libraries containing ketone derivatives, offering field-proven insights to inform your experimental design and accelerate your discovery pipeline.
The Ketone Moiety: A Double-Edged Sword in HTS
The carbonyl group of a ketone, while a key pharmacophoric feature and a reactive center for further chemical elaboration, presents unique challenges in a high-throughput setting. Its lack of strong intrinsic chromophores or fluorophores often necessitates derivatization or indirect detection methods, adding complexity and potential for artifacts to the screening workflow.[1][2][3] Furthermore, the reactivity of the ketone can lead to off-target interactions or instability under certain assay conditions. Therefore, the choice of an analytical platform is a critical decision that directly impacts the quality and reliability of the screening data.
This guide will dissect and compare three major pillars of HTS for ketone libraries: Fluorescence-Based Assays , Mass Spectrometry (MS) , and Nuclear Magnetic Resonance (NMR) Spectroscopy . We will delve into the underlying principles, practical workflows, and inherent strengths and weaknesses of each approach, supported by experimental data and real-world applications.
A Comparative Analysis of HTS Platforms for Ketone Libraries
The selection of an appropriate HTS platform is a multi-faceted decision that hinges on factors such as the library size, the nature of the biological target, the required sensitivity, and available resources. The following table provides a high-level comparison of the key performance metrics for the three primary analytical methods discussed in this guide.
| Feature | Fluorescence-Based Assays | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |
| Throughput | Very High (10,000-100,000+ wells/day)[4][5] | High (1,000-10,000+ samples/day)[6] | Moderate (100-1,000 samples/day) |
| Sensitivity | High (nM to µM)[1][2][3] | Very High (pM to nM) | Low (µM to mM)[7][8] |
| Direct Detection | Indirect (requires derivatization/probe)[1][2] | Direct (label-free)[6] | Direct (label-free) |
| Structural Info | No | Yes (Mass-to-charge ratio) | Yes (Detailed atomic connectivity) |
| False Positives | Prone to interference from library compounds | Can be affected by ion suppression | Less prone to interference |
| Cost (Instrument) | Low to Moderate | High | Very High |
| Cost (Per Sample) | Low | Moderate to High | High |
| Self-Validation | Requires secondary assays for confirmation[9] | Inherent mass confirmation | Rich data allows for internal validation |
I. Fluorescence-Based Assays: The Workhorse of HTS
Fluorescence-based assays are a cornerstone of HTS due to their high throughput, sensitivity, and relatively low cost.[10] For ketone-containing libraries, these assays typically rely on a chemical reaction that converts the non-fluorescent ketone into a fluorescent product.
The Rise of PMA: A Sensitive Probe for Ketone Detection
A significant advancement in this area is the development of a high-throughput fluorescence assay utilizing para-methoxy-2-amino benzamidoxime (PMA) as a chemical probe.[1][2][3] This method is characterized by its high sensitivity, with detection limits in the micromolar range, and its compatibility with aqueous systems over a broad pH range.[1][2][3]
The underlying principle involves the reaction of PMA with a ketone to form a fluorescent dihydroquinazoline derivative. This reaction is rapid and can be performed in a 96- or 384-well plate format, making it amenable to automated liquid handling systems.[1][2][3]
Caption: Workflow of the PMA-based fluorescence assay for ketone detection.
Experimental Protocol: PMA-Based Fluorescence Assay
This protocol is adapted from the work of Sun and colleagues and is designed for a 96-well plate format.[1]
Materials:
-
Ketone-containing library compounds dissolved in a suitable solvent (e.g., DMSO).
-
PMA stock solution (1 M in DMSO).
-
Assay buffer (e.g., 100 mM sodium acetate buffer, pH 5.0).
-
Black, clear-bottom 96-well microplates.
-
Fluorescence plate reader with excitation at ~380 nm and emission at ~520 nm.
Procedure:
-
Compound Plating: Dispense 1 µL of each library compound solution into the wells of the 96-well plate. Include appropriate controls (e.g., vehicle only, known active ketone).
-
PMA Addition: Prepare a working solution of PMA in the assay buffer. Add 99 µL of the PMA working solution to each well to achieve the desired final concentration of the probe and library compound.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 30 minutes), protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity in each well using the plate reader.
-
Data Analysis: Normalize the data to controls and calculate the Z'-factor to assess assay quality. Identify hits based on a predefined threshold of fluorescence signal.
Self-Validation and Trustworthiness:
-
Positive and Negative Controls: The inclusion of a known ketone as a positive control and a vehicle-only negative control in every plate is crucial for data normalization and quality control.
-
Confirmation with an Orthogonal Assay: Hits identified from the primary screen should be confirmed using a secondary, label-free method like mass spectrometry to rule out false positives caused by autofluorescence or quenching by library compounds.[9] The accuracy of the PMA-based assay has been validated by comparing its results with gas chromatography (GC) analysis, showing a high correlation.[1][11]
Limitations of Fluorescence-Based Assays
Despite their advantages, fluorescence-based methods are not without their drawbacks. A significant challenge is the potential for interference from the library compounds themselves, which can either be intrinsically fluorescent or act as quenchers, leading to false positives or false negatives.[12] The requirement for a derivatization step also adds complexity and may not be suitable for all ketone derivatives, particularly those that are sterically hindered.[1][2]
II. Mass Spectrometry: The Gold Standard for Label-Free HTS
Mass spectrometry has emerged as a powerful label-free technique for HTS, offering high sensitivity, selectivity, and the ability to directly detect both substrates and products without the need for chemical labeling.[6][12]
Principles of MS-Based HTS
In a typical MS-based HTS workflow for an enzyme-catalyzed reaction involving a ketone substrate, the reaction mixture is directly analyzed by MS. The instrument measures the mass-to-charge ratio (m/z) of the ions present, allowing for the quantification of the substrate and product. Inhibitors of the enzyme are identified by a decrease in the product signal and a corresponding increase in the substrate signal.
Caption: General workflow for a label-free MS-based HTS assay.
High-Throughput Implementations
To meet the demands of HTS, various high-throughput MS platforms have been developed. These include systems that utilize parallel processing, such as four-way parallel multiplexed electrospray liquid chromatography-tandem mass spectrometry (MUX-LC/MS/MS), which can analyze a 384-well plate in as little as 37 minutes.[6]
Experimental Protocol: Generic MS-Based Enzyme Inhibition Assay
Materials:
-
Ketone-containing library compounds in a suitable solvent.
-
Enzyme and substrate stock solutions.
-
Reaction buffer.
-
Quench solution (e.g., acetonitrile with formic acid).
-
384-well microplates.
-
High-throughput mass spectrometer.
Procedure:
-
Compound Plating: Dispense library compounds into the 384-well plate.
-
Enzyme Addition: Add the enzyme to each well and incubate briefly.
-
Reaction Initiation: Add the substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at a controlled temperature for a specific duration.
-
Quenching: Stop the reaction by adding the quench solution.
-
MS Analysis: Directly inject the quenched reaction mixtures into the mass spectrometer.
-
Data Analysis: Monitor the ion counts for the substrate and product. Calculate the percent inhibition for each compound and identify hits.
Self-Validation and Trustworthiness:
-
Internal Mass Confirmation: The direct detection of the analyte by its specific mass-to-charge ratio provides a high degree of confidence in the identity of the measured species, acting as an internal validation.
-
Selectivity: Tandem MS (MS/MS) can further enhance selectivity, minimizing interference from complex biological matrices.[6]
Challenges in MS-Based HTS
A primary challenge in MS-based HTS is the phenomenon of ion suppression, where the presence of matrix components or library compounds can interfere with the ionization of the analyte of interest, leading to inaccurate quantification.[7] Careful method development and the use of internal standards are necessary to mitigate this effect. While offering high throughput, the initial capital investment for a high-throughput MS system is substantial.[6]
III. NMR Spectroscopy: Unparalleled Structural Insights in Screening
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed structural information about molecules in solution. In the context of HTS, NMR is particularly valuable for fragment-based screening and for studying ligand-receptor interactions.[7][13]
NMR for Screening Ketone Libraries
NMR-based screening methods can be broadly categorized into ligand-observe and protein-observe experiments. For ketone-containing libraries, ligand-observe methods are often employed, where changes in the NMR spectrum of the library compounds upon binding to a target protein are monitored.
Experimental Workflow: NMR-Based Ligand-Observe Screening
Caption: Workflow for an NMR-based ligand-observe screening experiment.
Self-Validation and Trustworthiness:
-
Rich Information Content: An NMR spectrum contains a wealth of information, including chemical shifts, coupling constants, and relaxation rates, which can be used to confirm binding and even provide information about the binding mode.
-
Robustness: NMR is less susceptible to the types of interference that can plague fluorescence-based assays.
Challenges and Considerations for NMR Screening
The primary limitation of NMR as an HTS tool is its relatively low sensitivity, which necessitates higher concentrations of both the target and the library compounds.[7][8] This can be a significant drawback when working with precious or poorly soluble samples. The throughput of NMR is also generally lower than that of fluorescence or MS-based methods.
On-Bead vs. Solution-Phase Screening: A Dichotomy in Library Analysis
A significant portion of combinatorial libraries, particularly those generated through split-and-pool synthesis, are synthesized on solid supports, leading to the "one-bead-one-compound" (OBOC) format.[14] The screening of these libraries can be performed either with the compounds still attached to the beads (on-bead) or after they have been cleaved into solution.
-
On-Bead Screening: This approach offers very high throughput, as millions of beads can be screened simultaneously.[15] However, it is prone to false positives due to the high local concentration of the compound on the bead surface, which can lead to avidity effects.[16]
-
Solution-Phase Screening: Screening compounds in solution provides a more biologically relevant assessment of their activity and reduces the likelihood of avidity-related artifacts.[15][17] However, this approach requires the individual cleavage and tracking of compounds, which can be a logistical challenge and generally results in lower throughput.[15]
The choice between on-bead and solution-phase screening depends on the specific goals of the HTS campaign. On-bead screening can be a valuable tool for initial hit discovery, while solution-phase assays are essential for hit validation and lead optimization.
Conclusion and Future Perspectives
The high-throughput analysis of combinatorial libraries containing ketone derivatives is a dynamic field with a range of powerful analytical tools at the researcher's disposal.
-
Fluorescence-based assays , particularly those utilizing probes like PMA, offer a cost-effective and high-throughput solution for primary screening, provided that appropriate measures are taken to mitigate the risk of false positives.
-
Mass spectrometry stands out as the premier label-free HTS technology, delivering exceptional sensitivity and selectivity, making it ideal for both primary screening and hit confirmation.
-
NMR spectroscopy , while having lower throughput and sensitivity, provides invaluable structural information and is a powerful tool for fragment-based screening and mechanistic studies.
The future of HTS for ketone libraries will likely involve a multi-pronged approach, leveraging the strengths of each technique at different stages of the drug discovery process. Advances in microfluidics and automation will continue to push the boundaries of throughput for all platforms.[18] Furthermore, the integration of multiple analytical techniques, such as hyphenated LC-NMR-MS systems, holds the promise of providing a more comprehensive and reliable characterization of hit compounds in a single, streamlined workflow.[7]
Ultimately, a thorough understanding of the principles, advantages, and limitations of each analytical method is paramount for designing and executing a successful high-throughput screening campaign that will unlock the full potential of your ketone-containing combinatorial libraries.
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spectral data for 2-bromo-1-(substituted-phenyl)ethanone analogs
Topic: Spectral Data and Comparative Analysis of 2-Bromo-1-(substituted-phenyl)ethanone Analogs Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Linchpin" Electrophiles
2-Bromo-1-(substituted-phenyl)ethanones (commonly known as phenacyl bromides) are ubiquitous intermediates in organic synthesis, serving as the "linchpin" for constructing heterocycles like thiazoles, imidazoles, and indoles. Their dual reactivity—possessing both an electrophilic carbonyl and a labile
This guide provides a critical comparison of spectral signatures (NMR/IR) across three distinct electronic environments: Electron-Withdrawing (EWG) , Neutral , and Electron-Donating (EDG) substituents. It further contrasts their utility against chloro- and iodo- analogs to justify their position as the "Goldilocks" reagent in kinetic applications.
Comparative Analysis: Why Phenacyl Bromides?
2.1 The Halogen Effect: Leaving Group Lability
In substitution reactions (SN2), the choice of halogen dictates the reaction rate. Phenacyl bromides represent the optimal balance between reactivity and stability.
| Property | Phenacyl Chloride (Cl) | Phenacyl Bromide (Br) | Phenacyl Iodide (I) |
| Bond Strength (C-X) | High (~340 kJ/mol) | Moderate (~285 kJ/mol) | Low (~218 kJ/mol) |
| Leaving Group Ability | Poor | Excellent | Superior |
| Storage Stability | Very Stable | Stable (Store Cold/Dark) | Unstable (Light Sensitive) |
| Lachrymatory Effect | High (CN gas agent) | High (Tear gas agent) | Moderate |
| Synthetic Verdict | Too slow for mild nucleophiles. | Ideal for most heterocycle syntheses. | Over-reactive; prone to degradation. |
2.2 Electronic Substituent Effects (Hammett Trends)
The substituent on the phenyl ring drastically alters the electronic environment of the
-
EWG (e.g., 4-Nitro): Pulls electron density away from the carbonyl and
-carbon. This deshields the methylene protons, shifting them downfield (higher ppm).[1] -
EDG (e.g., 4-Methoxy): Pushes electron density toward the system. This shields the methylene protons, shifting them upfield (lower ppm).[1]
Spectral Data Master Table
The following table synthesizes experimental data for the three primary electronic classes. Note the diagnostic shift of the methylene singlet.
| Feature | 4-Methoxy (EDG) | Unsubstituted (Neutral) | 4-Nitro (EWG) |
| Structure | 4-OMe-Ph-CO-CH₂Br | Ph-CO-CH₂Br | 4-NO₂-Ph-CO-CH₂Br |
| ¹H NMR (-CH₂Br) | |||
| ¹H NMR (Aromatic) | |||
| ¹³C NMR (C=O) | |||
| ¹³C NMR (-CH₂Br) | |||
| IR (C=O[2][3] Stretch) | ~1685 cm⁻¹ (Conjugation lowers | ~1695 cm⁻¹ | ~1705 cm⁻¹ |
| MS (m/z) | 228/230 (1:1 ratio) | 198/200 (1:1 ratio) | 243/245 (1:1 ratio) |
Analyst Note: The methylene singlet (
ppm) is the "heartbeat" of this reaction. Disappearance of the methyl ketone singlet (ppm) and appearance of this downfield singlet confirms mono-bromination.
Experimental Protocols
Safety Warning (Lachrymator)
CRITICAL: All phenacyl halides are potent lachrymators (tear gas agents).
-
Engineering Control: ALWAYS work in a functioning fume hood.
-
PPE: Double nitrile gloves, lab coat, and chemical splash goggles.
-
Neutralization: Keep a solution of 10% aqueous sodium thiosulfate or sodium bisulfite nearby to neutralize spills (reduces lachrymatory benzyl bromide derivatives).
Method A: The Classic Route (Liquid Bromine)
Best for: Large scale, non-acid-sensitive substrates.
-
Setup: Equip a 3-neck round-bottom flask with a dropping funnel, reflux condenser (vented to a NaOH trap), and magnetic stirrer.
-
Dissolution: Dissolve acetophenone (1.0 equiv) in Glacial Acetic Acid (3-5 volumes).
-
Catalysis: Add a catalytic amount of HBr (48% aq) or AlCl₃ (optional, initiates enolization).
-
Addition: Add Br₂ (1.0 equiv) dropwise at
C. The reaction is autocatalytic; the orange color should disappear rapidly after an induction period. -
Workup: Pour mixture into ice-water. The product usually precipitates as a solid. Filter, wash with cold water, and recrystallize from Ethanol/Water.
Method B: The "Soft" Route (NBS)
Best for: Acid-sensitive substrates or avoiding liquid bromine handling.
-
Reagents: Combine substituted acetophenone (1.0 equiv), N-Bromosuccinimide (NBS, 1.1 equiv), and p-Toluenesulfonic acid (p-TsOH, 0.1 equiv) in Acetonitrile or Ethyl Acetate.
-
Reflux: Heat to reflux (
C) for 2–4 hours. -
Monitoring: Monitor by TLC (Hexane:EtOAc 8:2). Look for the conversion of the lower Rf acetophenone to higher Rf bromide.
-
Workup: Cool to RT. Filter off the precipitated Succinimide byproduct. Concentrate the filtrate and recrystallize.
Visualizations
5.1 Synthesis Decision Workflow
A logic gate for selecting the correct bromination protocol based on substrate properties.
Caption: Decision tree for selecting the optimal bromination methodology based on substrate sensitivity.
5.2 Electronic Effects on NMR Shift
Visualizing how substituents influence the shielding of the
Caption: Correlation between electronic substituent effects and 1H NMR chemical shifts of the alpha-methylene group.
References
-
National Institute of Standards and Technology (NIST). (2023). Ethanone, 2-bromo-1-phenyl- IR and Mass Spectra. NIST Chemistry WebBook.[3][4][5] Available at: [Link]
-
PubChem. (2024). Phenacyl Bromide - Compound Summary. National Library of Medicine. Available at: [Link]
-
Organic Chemistry Portal. (2023). Bromination of Aromatics and Ketones. Available at: [Link]
-
Compound Interest. (2022). Guide to NMR Chemical Shifts. Available at: [Link]
Sources
- 1. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 2. (R)-2-Bromo-1-phenylethanol | C8H9BrO | CID 52694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethanone, 2-bromo-1-phenyl- [webbook.nist.gov]
- 4. Ethanone, 2-bromo-1-(4-nitrophenyl)- [webbook.nist.gov]
- 5. Ethanone, 2-bromo-1-(4-nitrophenyl)- [webbook.nist.gov]
A Comparative Crystallographic Guide to Bromo-Substituted Acetophenones: Unveiling the Impact of Isomerism on Solid-State Architecture
For researchers, scientists, and professionals in drug development, a deep understanding of the solid-state properties of active pharmaceutical ingredients (APIs) and their precursors is paramount. The spatial arrangement of molecules in a crystal lattice, governed by a delicate balance of intermolecular forces, dictates crucial physicochemical properties such as solubility, stability, and bioavailability. This guide provides a comprehensive comparative analysis of the X-ray crystallography of bromo-substituted acetophenones, a class of compounds frequently encountered as synthetic intermediates in medicinal chemistry.
We will delve into the crystallographic nuances of α-bromoacetophenone and the constitutional isomers of bromoacetophenone, with a particular focus on how the position of the bromine substituent on the phenyl ring influences crystal packing and intermolecular interactions. This guide blends established theoretical principles with practical experimental insights to provide a self-validating framework for understanding and predicting the solid-state behavior of these important chemical entities.
The Significance of Bromine Substitution and Crystallography in Drug Development
Acetophenone and its derivatives are common structural motifs in a wide array of pharmaceuticals. The introduction of a bromine atom can significantly alter the electronic and steric properties of the molecule, thereby influencing its biological activity and metabolic profile. Furthermore, the presence of bromine, a moderately strong halogen bond donor, introduces a powerful tool for crystal engineering, allowing for the rational design of crystalline materials with desired properties.
Single-crystal X-ray diffraction (SCXRD) stands as the definitive technique for elucidating the three-dimensional atomic arrangement within a crystal.[1] By precisely determining bond lengths, bond angles, and the nature of intermolecular interactions, SCXRD provides invaluable insights into the forces that govern crystallization and polymorphism—the existence of multiple crystalline forms of the same compound.[2][3] Understanding and controlling polymorphism is a critical aspect of drug development, as different polymorphs can exhibit markedly different clinical performance.[4]
A Comparative Look at the Crystal Structures of Bromoacetophenone Isomers
The isomeric placement of the bromine atom on the acetophenone scaffold—at the α-carbon, or the ortho-, meta-, or para-positions of the phenyl ring—exerts a profound influence on the resulting crystal structure. This section compares the available crystallographic data for these isomers, highlighting the key intermolecular interactions that drive their self-assembly in the solid state.
α-Bromoacetophenone: A Classic Case of van der Waals Packing
The crystal structure of α-bromoacetophenone (also known as phenacyl bromide) has been determined, revealing a packing arrangement primarily dictated by van der Waals forces.[5] The molecules are organized in distinct layers, with the Br-C bond distance and the angle around the α-carbon conforming to standard values. The absence of strong hydrogen bond donors in the molecule leads to a structure where weaker, non-directional forces play a dominant role.
4'-Bromoacetophenone: The Influence of Halogen Bonding
The para-substituted isomer, 4'-bromoacetophenone, presents a clear example of how halogen bonding can direct crystal packing. The crystal structure of 4'-bromoacetophenone is available in the Cambridge Structural Database (CSD), with CCDC Number 248150. In this structure, the electrophilic region on the bromine atom, known as the σ-hole, interacts with an electron-rich region of a neighboring molecule, such as the carbonyl oxygen or the aromatic π-system. These directional interactions contribute to a more ordered and often more stable crystal lattice compared to isomers where such interactions are sterically hindered.
3'-Bromoacetophenone: An Uncharted Territory
As of the latest literature search, a single-crystal X-ray structure for 3'-bromoacetophenone has not been reported in the Cambridge Structural Database or other publicly accessible crystallographic databases. This represents a notable gap in our understanding of the complete isomeric series. However, based on the principles of crystal engineering and the observed trends in related structures, we can predict some likely features of its crystal packing.
The meta-position of the bromine atom would likely lead to a more complex interplay of intermolecular interactions compared to the para-isomer. While halogen bonding is still possible, the steric environment is different, which could lead to different packing motifs. The carbonyl group remains a potent hydrogen bond acceptor, and C-H···O interactions are expected to play a significant role in the overall crystal packing. The synthesis of 3'-bromoacetophenone is well-established, typically proceeding via the Friedel-Crafts acylation of bromobenzene or the Sandmeyer reaction of 3-aminoacetophenone.[1]
2'-Amino-5'-bromoacetophenone: The Dominance of Hydrogen Bonding
To further illustrate the impact of substituents, the crystal structure of 2'-amino-5'-bromoacetophenone provides a compelling case study. The presence of the amino group introduces a strong hydrogen bond donor, which, in conjunction with the carbonyl acceptor, leads to the formation of robust hydrogen-bonding networks that are the primary determinants of the crystal packing. This often results in a more densely packed and stable crystalline form.
Experimental Guide to the Crystallographic Analysis of Bromoacetophenones
This section provides a detailed, step-by-step methodology for the single-crystal X-ray diffraction analysis of bromo-substituted acetophenones, from crystal growth to structure solution and refinement.
Crystal Growth: The Critical First Step
Obtaining high-quality single crystals is the most crucial and often the most challenging part of a crystallographic analysis. For bromoacetophenones, which are typically solids at room temperature, slow evaporation from a suitable solvent is a common and effective crystallization technique.
Protocol for Crystal Growth by Slow Evaporation:
-
Solvent Selection: Choose a solvent in which the compound has moderate solubility. A solvent in which the compound is too soluble will not yield crystals, while one in which it is poorly soluble will result in rapid precipitation of a powder. Common solvents to screen for bromoacetophenones include ethanol, methanol, acetone, and dichloromethane.
-
Solution Preparation: Prepare a saturated or near-saturated solution of the bromoacetophenone derivative in the chosen solvent at room temperature or with gentle heating.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any dust or particulate matter that could act as nucleation sites and lead to the formation of many small crystals instead of a few large ones.
-
Slow Evaporation: Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle. This allows for the slow evaporation of the solvent over a period of days to weeks.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a spatula or by decanting the mother liquor. Wash the crystals with a small amount of cold solvent and allow them to air dry.
Single-Crystal X-ray Diffraction Data Collection
Once a suitable single crystal is obtained, it is mounted on a diffractometer for data collection.
Caption: Schematic representation of halogen and hydrogen bonding.
Conclusion and Future Outlook
This guide has provided a comparative overview of the X-ray crystallographic analysis of bromo-substituted acetophenones. The available data clearly demonstrate the profound impact of the bromine substituent's position on the resulting solid-state architecture. While van der Waals forces dominate the packing of α-bromoacetophenone, the introduction of the bromine onto the aromatic ring enables directional halogen bonding, as seen in 4'-bromoacetophenone. The presence of other functional groups, such as the amino group in 2'-amino-5'-bromoacetophenone, can introduce even stronger hydrogen bonding interactions that become the primary determinants of the crystal structure.
The notable absence of a reported crystal structure for 3'-bromoacetophenone highlights an area for future research. Elucidating the structure of this isomer would complete the series and provide a more comprehensive understanding of the subtle interplay between steric and electronic effects on the crystal packing of these important compounds. Such knowledge is not only of fundamental scientific interest but also holds significant practical implications for the rational design of crystalline materials with tailored properties in the pharmaceutical and materials science industries.
References
-
Pearson, D. E., Pope, H. W., and Hargrove, W. W. (n.d.). Acetophenone, 3-bromo-. Organic Syntheses Procedure. Retrieved from [Link]
-
Carleton College. (n.d.). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]
-
Creative Biostructure. (n.d.). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Retrieved from [Link]
- Goswami, J., & Goswami, A. (2001). Selective bromination of acetophenone derivatives with bromine in methanol. Indian Journal of Chemistry - Section B, 40(12), 1245-1247.
-
PubChem. (n.d.). 3'-Bromoacetophenone. National Center for Biotechnology Information. Retrieved from [Link]
- Gupta, M. P., & Prasad, S. M. (1971). The crystal structure of α-bromoacetophenone. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 27(8), 1649–1653.
-
ChemWhat. (n.d.). 3′-Bromoacetophenone. Retrieved from [Link]
-
IUCr Journals. (n.d.). The crystal structure of α-bromoacetophenone. Retrieved from [Link]
-
Corey Organics. (n.d.). 3-Bromo Acetophenone manufacturers. Retrieved from [Link]
-
SpectraBase. (n.d.). 3'-Bromoacetophenone. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of 3-Bromoacetophenone: A Key Fine Chemical. Retrieved from [Link]
-
Stenutz. (n.d.). m-bromoacetophenone. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 3-Bromoacetophenone. Retrieved from [Link]
-
PubChem. (n.d.). p-Bromoacetophenone. National Center for Biotechnology Information. Retrieved from [Link]
-
IUCr Journals. (n.d.). The crystal structure of [alpha]-bromoacetophenone. Retrieved from [Link]
- Choudhary, A., & Kumar, S. (2014). Polymorphism: The Phenomenon Affecting the Performance of Drugs. Current Drug Delivery, 11(4), 483-489.
- Gurban, A. M., et al. (2021). Functionalized Polyphenols: Understanding Polymorphism of 2-Chloro-3′,4′-Diacetoxy-Acetophenone. Molecules, 26(17), 5293.
- Advancing Approaches in Detecting Polymorphism. (2007, October 2). Pharmaceutical Technology, 31(10).
Sources
A Comparative Guide to the Antibacterial Efficacy of Bromoacetophenone Derivatives
The escalating threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Among the promising candidates, bromoacetophenone derivatives have emerged as a class of compounds with significant antibacterial potential. This guide provides a comprehensive comparison of the antibacterial efficacy of various bromoacetophenone derivatives, supported by experimental data and a discussion of their structure-activity relationships and mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new anti-infective therapies.
Introduction to Bromoacetophenones as Antibacterial Agents
Bromoacetophenones are aromatic ketones characterized by a bromine atom attached to the acetyl group. This structural motif imparts electrophilic properties to the molecule, making it reactive towards nucleophilic residues in biological macromolecules, a key aspect of their antimicrobial activity. The benzene ring of the acetophenone scaffold allows for a wide range of substitutions, enabling the fine-tuning of the molecule's electronic and steric properties to enhance its antibacterial potency and selectivity. Research has demonstrated that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[1][2][3][4]
Comparative Analysis of Antibacterial Efficacy
The antibacterial efficacy of bromoacetophenone derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. The lower the MIC value, the more potent the antibacterial agent.
Summary of In Vitro Antibacterial Activity
The following table summarizes the reported MIC values for a selection of bromoacetophenone derivatives against common bacterial strains. This data highlights the influence of different substituents on the acetophenone ring on antibacterial activity.
| Compound ID | Chemical Structure | Test Organism | MIC (µg/mL) | Reference |
| 1 | 3-Bromo-2,6-dihydroxyacetophenone | Staphylococcus aureus | < 10 | [1] |
| Methicillin-resistant S. aureus (MRSA) | < 10 | [1] | ||
| Pseudomonas aeruginosa | > 100 | [1] | ||
| 2 | 4-Bromoacetophenone | Escherichia coli | 58 | [5] |
| Staphylococcus aureus | Not specified | [2] | ||
| 3 | 3-Bromoacetophenone | Bacillus subtilis | Active | [4] |
| Staphylococcus aureus | Active | [4] | ||
| Salmonella typhi | Active | [4] | ||
| Enterobacter aerogenes | Active | [4] | ||
| Proteus vulgaris | Active | [4] | ||
| 4 | Chalcone from 4-Bromoacetophenone and 4-Chlorobenzaldehyde | Escherichia coli | Active | [2] |
| Staphylococcus aureus | Active | [2] | ||
| 5 | Chalcone from 4-Bromoacetophenone and 4-(Dimethylamino)benzaldehyde | Escherichia coli | Active | [2] |
| Staphylococcus aureus | Active | [2] |
Note: "Active" indicates reported antibacterial activity where specific MIC values were not provided in the abstract.
Structure-Activity Relationship (SAR) Insights
The data reveals several key trends in the structure-activity relationship of bromoacetophenone derivatives:
-
Hydroxyl Group Substitution: The presence of hydroxyl groups on the aromatic ring, as seen in 3-bromo-2,6-dihydroxyacetophenone , appears to significantly enhance activity against S. aureus and even MRSA.[1] This suggests that hydrogen bonding interactions may play a crucial role in the compound's binding to its bacterial target.
-
Position of Bromine: While direct comparisons are limited in the provided data, the position of the bromine atom on the aromatic ring is known to influence activity. For instance, 3-bromoacetophenone was reported to be among the most active in a QSAR study of acetophenone derivatives.[3][4]
-
Chalcone Derivatives: The formation of chalcones by condensing bromoacetophenone with substituted benzaldehydes is a common strategy to generate derivatives with antibacterial properties.[2] The varied substitutions on the second aromatic ring offer a broad scope for further optimization.
Proposed Mechanism of Action
The primary antibacterial mechanism of bromoacetophenone derivatives is believed to be their ability to act as electrophilic alkylating agents. The carbon atom alpha to the carbonyl group is rendered electron-deficient by both the carbonyl and the bromine atom, making it susceptible to nucleophilic attack by amino acid residues such as cysteine and histidine in bacterial enzymes. This covalent modification can lead to enzyme inactivation and disruption of essential metabolic pathways.
Additionally, some studies suggest that these compounds can induce oxidative stress within bacterial cells, further contributing to their demise.[6]
Caption: Proposed antibacterial mechanism of action for bromoacetophenone derivatives.
Experimental Protocols for Efficacy Assessment
The following are standardized protocols for determining the antibacterial efficacy of novel compounds.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Test compound stock solution (e.g., in DMSO)
-
Bacterial culture in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Resazurin solution (as a growth indicator)[1]
-
Positive control (standard antibiotic)
-
Negative control (broth and DMSO without compound)
-
Incubator
Procedure:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
Prepare a bacterial inoculum and dilute it in broth to a final concentration of 5 x 10^5 CFU/mL.
-
Add 100 µL of the bacterial inoculum to each well.
-
Include a positive control (a known antibiotic) and a negative control (no compound) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, add a growth indicator like resazurin and incubate for a further 2-4 hours. A color change indicates bacterial growth.[1]
-
The MIC is the lowest concentration of the compound at which no visible growth (or color change) is observed.[1]
Kirby-Bauer Disk Diffusion Assay
This is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent.
Materials:
-
Agar plates (e.g., Mueller-Hinton agar)
-
Bacterial culture
-
Sterile cotton swabs
-
Filter paper disks
-
Test compound solution
-
Positive control antibiotic disks
-
Incubator
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Using a sterile swab, uniformly streak the inoculum over the entire surface of an agar plate.
-
Aseptically place filter paper disks impregnated with a known concentration of the test compound onto the agar surface.
-
Place a positive control antibiotic disk on the plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater susceptibility.
Caption: General workflow for assessing antibacterial efficacy.
Cytotoxicity and Therapeutic Potential
A crucial aspect of drug development is ensuring that a compound is toxic to pathogens but not to host cells. Some studies have evaluated the cytotoxicity of bromoacetophenone derivatives against human cell lines. For example, certain brominated acetophenone derivatives have shown selective cytotoxicity against tumor cell lines while exhibiting low toxicity towards normal human cells.[6] This selectivity is a promising indicator of their potential as therapeutic agents. Specifically, one derivative showed an IC50 > 100 µg/mL against normal breast epithelial cells, which is significantly higher than its effective concentrations against cancer cells.[6] This favorable therapeutic index is a key consideration for further development.
Conclusion and Future Directions
Bromoacetophenone derivatives represent a versatile and promising scaffold for the development of new antibacterial agents. The available data demonstrates their efficacy against a range of bacteria, including clinically relevant strains. The ability to readily modify their chemical structure allows for the optimization of their antibacterial activity and the exploration of structure-activity relationships.
Future research should focus on:
-
Expanding the chemical diversity of synthesized derivatives to further probe the SAR.
-
Testing against a broader panel of pathogens , including multidrug-resistant clinical isolates.
-
Elucidating the precise molecular targets and mechanisms of action.
-
Conducting in vivo efficacy studies in animal models of infection to assess their therapeutic potential in a physiological context.
By systematically addressing these areas, the scientific community can advance the development of bromoacetophenone-based therapies to combat the growing challenge of antibiotic resistance.
References
-
Farmacia Journal. (2024, February 19). IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. [Link]
-
ResearchGate. (n.d.). MIC (minimum inhibitory concentration in mg/mL) of the synthesised compounds. [Link]
-
ACS Publications. (n.d.). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2017). Synthesis and Characterization of Some New Chalcone Derivatives with Expected Biological Activity. [Link]
-
Wiley Online Library. (n.d.). Synthesis and Cytotoxicity Studies of Br‐Substituted Salphen Organic Compounds. [Link]
-
International Journal of Pharma and Bio Sciences. (2016). Topological Modeling of Acetophenones as Antibacterial Agents: A QSAR/QSPR Approach. [Link]
-
PubMed. (2025, December 5). Identification and structure-activity relationship optimization of dibromoacetophenones as novel mIDH1 inhibitors. [Link]
-
ResearchGate. (2025, August 7). Experimental and QSAR of Acetophenones as Antibacterial Agents. [Link]
Sources
- 1. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjpbcs.com [rjpbcs.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. farmaciajournal.com [farmaciajournal.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
